7-Hydroxy-4-methoxy-1-indanone
Description
Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-4-methoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-9-5-4-8(12)10-6(9)2-3-7(10)11/h4-5,12H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDPFEVASSGTHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCC(=O)C2=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00541089 | |
| Record name | 7-Hydroxy-4-methoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98154-04-2 | |
| Record name | 7-Hydroxy-4-methoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An Investigational Dossier on the Putative Mechanism of Action of 7-Hydroxy-4-methoxy-1-indanone
Abstract
7-Hydroxy-4-methoxy-1-indanone is a substituted indanone, a privileged structural motif present in numerous natural products and synthetic bioactive molecules.[1] While direct pharmacological studies on this specific compound are not extensively documented in publicly accessible literature, the 1-indanone core is associated with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[2][3] This technical guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of this compound. By leveraging structure-activity relationships of analogous compounds and outlining a systematic, multi-tiered experimental workflow, this document serves as a roadmap for researchers to systematically investigate its therapeutic potential. We will explore hypothesized targets, propose robust experimental protocols for target identification and validation, and provide the causal logic behind each proposed step, empowering research teams to efficiently navigate the early stages of drug discovery.
Introduction: The 1-Indanone Scaffold as a Core of Bioactivity
The 1-indanone ring system is a versatile scaffold in medicinal chemistry, forming the structural basis for a variety of pharmacologically active agents.[4] Its rigid, bicyclic structure allows for precise spatial orientation of functional groups, facilitating specific interactions with biological targets. Derivatives of 1-indanone have been successfully developed into therapeutics, most notably Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[3][4]
The broader class of 1-indanone derivatives has been shown to exhibit a diverse range of biological activities:
-
Antimicrobial and Antiviral: Certain indanone derivatives have demonstrated potent activity against various bacterial and viral pathogens.[2][3]
-
Anti-inflammatory and Analgesic: The scaffold is implicated in pathways related to inflammation and pain modulation.[2]
-
Anticancer: Cytotoxic and antitumor properties have been observed in several indanone-containing compounds, including derivatives of kinamycin.[2]
Given this established precedent, this compound, with its specific hydroxyl and methoxy substitutions, represents a compelling candidate for biological investigation. These functional groups can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including its solubility, metabolic stability, and binding affinity for specific targets. This guide will therefore proceed not by documenting a known mechanism, but by proposing a logical and efficient pathway to discover it.
Structural Analysis and Hypothesized Mechanisms of Action
The structure of this compound suggests several plausible biological targets based on established activities of similar molecules. The phenolic hydroxyl group and the methoxy group on the aromatic ring, combined with the ketone on the five-membered ring, create a distinct electronic and steric profile.
Hypothesis A: Inhibition of Inflammatory Pathways Many anti-inflammatory agents function by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1/COX-2) or lipoxygenases (LOX). The indanone scaffold is structurally similar to certain non-steroidal anti-inflammatory drugs (NSAIDs).
Hypothesis B: Kinase Inhibition The indanone core can serve as a scaffold for ATP-competitive kinase inhibitors. The hydroxyl and methoxy groups could form critical hydrogen bonds within the hinge region of a kinase active site, a common interaction motif for this class of drugs.
Hypothesis C: Antimicrobial Activity Substituted indanones have been reported to possess antibacterial properties.[5] The mechanism could involve the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with bacterial DNA replication.
Proposed Research Workflow for MoA Elucidation
A systematic, phased approach is required to identify the primary biological target and elucidate the mechanism of action. The following workflow is designed to progress from broad, unbiased screening to specific, hypothesis-driven validation.
Phase 1: Unbiased Target Identification and Phenotypic Screening
The initial phase aims to identify the molecular target(s) of this compound without prior bias and to observe its effects in relevant cellular models.
Caption: Phase 1 Workflow for Unbiased Target Identification.
3.1.1 Experimental Protocol: Affinity Chromatography-Mass Spectrometry
This method aims to isolate binding partners of the compound from a complex protein lysate.
-
Immobilization: Synthesize an analog of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A control column with no immobilized compound is essential.
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a human cancer cell line like HeLa or a macrophage line like RAW 264.7).
-
Incubation: Incubate the cell lysate with both the compound-bound beads and the control beads for 2-4 hours at 4°C to allow for protein binding.
-
Washing: Wash the beads extensively with a series of buffers of increasing stringency to remove non-specific binders.
-
Elution: Elute the specifically bound proteins from the beads, often using a denaturing agent like SDS or by competitive elution with an excess of the free compound.
-
Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the protein lists from the compound column and the control column. Proteins significantly enriched in the compound eluate are considered putative targets.
Causality: This experiment directly identifies proteins that physically interact with the compound. By immobilizing the molecule, we can "fish" for its binding partners in the complex cellular environment, providing a direct and powerful method for target discovery.
Phase 2: Target Validation and Initial Mechanistic Insights
Once a list of putative targets is generated, the next phase focuses on validating these interactions and understanding their functional consequences.
Caption: Phase 2 Workflow for Target Validation.
3.2.1 Experimental Protocol: In Vitro Enzyme Assay (Example: Kinase Assay)
Assuming a putative kinase target was identified, this protocol measures direct inhibition.
-
Reagents: Obtain the purified recombinant target kinase, a suitable substrate peptide, and ATP.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup: In a 96- or 384-well plate, combine the kinase, substrate, and varying concentrations of the compound in a suitable reaction buffer.
-
Initiation: Start the reaction by adding a final concentration of ATP (often at the Km value for the specific kinase). Incubate at the optimal temperature (e.g., 30°C) for a defined period.
-
Detection: Stop the reaction and measure substrate phosphorylation. Common detection methods include radiometric assays (³²P-ATP) or luminescence-based assays that quantify the amount of ATP remaining (e.g., Kinase-Glo®).
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of compound required to inhibit 50% of the enzyme's activity).
Causality: This experiment provides direct, quantitative evidence of the compound's effect on the enzymatic function of a purified target protein. It isolates the interaction from the complexity of the cell, confirming that the compound itself, and not a metabolite or downstream effector, is responsible for the observed inhibition.
Phase 3: Cellular Pathway and In Vivo Model Analysis
With a validated target, the final phase investigates the compound's effect on cellular signaling pathways and its efficacy in a relevant biological model.
3.3.1 Hypothetical Signaling Pathway: Inhibition of a Pro-Inflammatory Kinase
If the validated target is a kinase (e.g., "Kinase X") in a pro-inflammatory pathway, we can map the expected cellular consequences.
Caption: Hypothesized Signaling Pathway Inhibition.
3.3.2 Experimental Protocol: Western Blot for Pathway Modulation
This protocol assesses whether the compound inhibits the phosphorylation of a downstream substrate of the target kinase in a cellular context.
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., lipopolysaccharide, LPS) to activate the signaling pathway for a short period (e.g., 15-30 minutes).
-
Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., phospho-NF-κB p65). Subsequently, probe with an antibody for the total amount of the substrate and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates successful target engagement and pathway inhibition in the cell.
Causality: This experiment connects the direct enzymatic inhibition (from Phase 2) to a functional outcome within the complex signaling network of a living cell. It validates that the compound can access its target in a cellular environment and produce the predicted downstream effect.
Data Presentation
All quantitative data should be summarized for clear interpretation.
Table 1: Summary of Putative In Vitro Data
| Assay Type | Target | Result Metric | Value |
|---|---|---|---|
| Kinase Assay | Kinase X | IC₅₀ | e.g., 50 nM |
| Binding Assay (SPR) | Kinase X | K_D | e.g., 25 nM |
| Cell Viability | HeLa Cells | CC₅₀ | e.g., >10 µM |
Conclusion and Future Directions
This guide presents a hypothetical but scientifically rigorous framework for elucidating the mechanism of action of this compound. By starting with unbiased, discovery-based approaches and progressing to hypothesis-driven validation, researchers can efficiently identify and characterize the compound's biological activity. The 1-indanone scaffold is a proven source of bioactive molecules, and a systematic investigation into this specific derivative is a meritorious endeavor.[2][6] Future work would involve confirming these findings in animal models of disease to establish preclinical proof-of-concept.
References
-
Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. ResearchGate. Available at: [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Examples of various indanones and bioactive natural products containing... ResearchGate. Available at: [Link]
-
Annulations involving 1-indanones to access fused- and spiro frameworks. Royal Society of Chemistry Publishing. Available at: [Link]
-
Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone. ACS Publications. Available at: [Link]
-
Recent developments in biological activities of indanones | Request PDF. ResearchGate. Available at: [Link]
Sources
- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 7-Hydroxy-4-methoxy-1-indanone for Researchers and Drug Development Professionals
Introduction: The Significance of the 1-Indanone Scaffold
The 1-indanone core is a privileged structural motif in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] These bicyclic ketones are not only found in natural products but also serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals and functional materials.[3][4] The versatility of the 1-indanone scaffold allows for substitutions on the aromatic ring and the cyclopentanone moiety, leading to a diverse range of pharmacological activities. Extensive research has demonstrated that 1-indanone derivatives possess potent antiviral, anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] Furthermore, they have shown promise in the treatment of neurodegenerative diseases.[1]
This technical guide focuses on a specific, yet promising, member of this class: 7-Hydroxy-4-methoxy-1-indanone . The strategic placement of the hydroxyl and methoxy groups on the aromatic ring is anticipated to modulate the molecule's electronic properties and its interactions with biological targets, making it a compound of significant interest for further investigation. This document provides a comprehensive overview of its synthesis, spectroscopic characterization, and potential biological activities, designed to equip researchers and drug development professionals with the foundational knowledge to explore its therapeutic potential.
Synthesis of this compound: A Strategic Approach
The most common and effective method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids.[2] This reaction involves the cyclization of the propanoic acid side chain onto the aromatic ring, facilitated by a strong acid catalyst. For the synthesis of this compound, the logical precursor is 3-(2-hydroxy-5-methoxyphenyl)propanoic acid .
The following diagram illustrates the proposed synthetic pathway:
Caption: Proposed synthesis of this compound.
Experimental Protocol: Intramolecular Friedel-Crafts Acylation
This protocol is adapted from a similar synthesis of 4-methoxy-7-methyl-1-indanone.[5]
Materials:
-
3-(2-hydroxy-5-methoxyphenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Water
-
Petroleum ether (for recrystallization)
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Polyphosphoric Acid (PPA): In a fume hood, prepare PPA by stirring a mixture of phosphorus pentoxide and orthophosphoric acid under anhydrous conditions at 90-95°C for approximately one hour.
-
Reaction Setup: Cool the freshly prepared PPA to 70°C. To this, add 3-(2-hydroxy-5-methoxyphenyl)propanoic acid dropwise with continuous stirring.
-
Reaction Progression: Maintain the reaction mixture at 70°C for 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and carefully pour it over crushed ice. This will precipitate the crude product.
-
Purification: Filter the resulting solid and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash. Dry the crude product.
-
Recrystallization: Purify the crude solid by recrystallization from petroleum ether to obtain colorless crystals of this compound.
Causality Behind Experimental Choices:
-
Polyphosphoric Acid (PPA): PPA serves as both the solvent and the catalyst for the intramolecular Friedel-Crafts acylation. Its high viscosity and strong dehydrating nature facilitate the formation of the acylium ion intermediate necessary for the cyclization.
-
Heat: The application of heat is crucial to overcome the activation energy of the reaction. However, the temperature should be carefully controlled to prevent polymerization and other side reactions.
-
Work-up with Ice and Bicarbonate: Quenching the reaction with ice helps to control the exothermic neutralization of the strong acid and precipitates the organic product. The sodium bicarbonate wash is essential to remove any residual PPA, which could interfere with subsequent purification steps.
Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The following table outlines the predicted ¹H NMR chemical shifts for this compound. The predictions are based on the known data for 4-methoxy-7-methyl-1-indanone, with adjustments for the electronic effects of a hydroxyl group versus a methyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 (2H) | ~3.00 | triplet | ~6.0 |
| H-3 (2H) | ~2.65 | triplet | ~6.0 |
| OCH₃ (3H) | ~3.85 | singlet | - |
| H-5 (1H) | ~7.10 | doublet | ~8.5 |
| H-6 (1H) | ~6.95 | doublet | ~8.5 |
| Ar-OH (1H) | ~9.70 | singlet (broad) | - |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹³C NMR chemical shifts are presented below, derived from the data for 4-methoxy-7-methyl-1-indanone.[5]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C=O) | ~207.0 |
| C-2 | ~36.5 |
| C-3 | ~22.5 |
| C-4 (C-OCH₃) | ~155.0 |
| C-5 | ~130.0 |
| C-6 | ~115.0 |
| C-7 (C-OH) | ~145.0 |
| C-3a | ~114.0 |
| C-7a | ~144.0 |
| OCH₃ | ~55.5 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorption bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (phenolic) | 3200-3600 | Broad |
| C-H (aromatic) | 3000-3100 | Sharp |
| C-H (aliphatic) | 2850-2960 | Sharp |
| C=O (ketone) | 1680-1700 | Strong, sharp |
| C=C (aromatic) | 1450-1600 | Medium to strong |
| C-O (ether) | 1200-1300 | Strong |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for this compound (C₁₀H₁₀O₃) is expected at an m/z of 178. The fragmentation pattern will likely involve the loss of small molecules such as CO, CH₃, and H₂O. A comparison with the mass spectrum of 7-hydroxy-1-indanone (M⁺ at m/z 148) can be informative.[6][7]
Experimental Workflow for Spectroscopic Analysis
The following diagram outlines a standard workflow for the complete spectroscopic characterization of the synthesized compound.
Caption: A typical workflow for the spectroscopic analysis of the target compound.
Potential Biological Activities and Applications
While specific biological studies on this compound are not yet prevalent in the literature, the known activities of the 1-indanone scaffold and similarly substituted compounds provide a strong basis for predicting its potential therapeutic applications.
Anti-inflammatory Potential:
The 1-indanone framework is associated with significant anti-inflammatory properties.[2] Moreover, a structurally related compound, 4-hydroxy-7-methoxycoumarin, has been shown to inhibit inflammation in LPS-activated macrophages by suppressing the NF-κB and MAPK signaling pathways.[8] This suggests that the 7-hydroxy-4-methoxy substitution pattern on an aromatic core may be a key determinant for anti-inflammatory activity. This compound could potentially exert its effects by reducing the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and cytokines like TNF-α, IL-1β, and IL-6.[8]
The following diagram illustrates a potential mechanism of anti-inflammatory action:
Caption: A potential anti-inflammatory signaling pathway targeted by the indanone.
Anticancer Activity:
Numerous 1-indanone derivatives have demonstrated significant cytotoxicity against various human cancer cell lines.[1] The planar structure of the indanone ring system allows for potential intercalation with DNA or interaction with the active sites of enzymes involved in cell proliferation. The hydroxyl and methoxy substituents on this compound could enhance its binding to biological targets through hydrogen bonding and dipole-dipole interactions, potentially leading to improved anticancer efficacy.
Other Potential Applications:
The broad biological activity profile of 1-indanones suggests that this compound could also be investigated for:
-
Antiviral activity [1]
-
Antimicrobial activity [2]
-
Neuroprotective effects in the context of diseases like Alzheimer's[1][9]
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule within the pharmacologically rich class of 1-indanones. Its synthesis is readily achievable through established methods like intramolecular Friedel-Crafts acylation. While detailed experimental spectroscopic data is yet to be published, predictions based on closely related analogs provide a solid foundation for its characterization.
The true potential of this compound lies in its predicted biological activities. Based on the extensive literature on related structures, this compound is a prime candidate for screening in anti-inflammatory and anticancer assays. Future research should focus on:
-
The development and optimization of a high-yield synthesis protocol.
-
Full spectroscopic characterization to confirm its structure and provide reference data for the scientific community.
-
Comprehensive biological evaluation to determine its efficacy and mechanism of action in various disease models.
This technical guide serves as a starting point for researchers and drug development professionals to unlock the therapeutic potential of this compound.
References
-
Kamat, S. P., Menezes, J. C., Siddhaye, B. M., & Paknikar, S. K. (2008). Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. Indian Journal of Chemistry - Section B, 47B(10), 1597–1599. [Link]
-
Chen, I. T., & Li, W. (2012). 7-Methoxyindan-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3063. [Link]
-
Chrzanowska, M., & Dąbrowska, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 483–512. [Link]
-
Kim, J. H., et al. (2020). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. Molecules, 25(19), 4424. [Link]
-
Chrzanowska, M., & Dąbrowska, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 483–512. [Link]
-
PrepChem. (n.d.). Synthesis of 4-Methoxy-1-indanone. Retrieved from [Link]
-
PubChem. (n.d.). 7-Hydroxy-1-indanone. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
-
Zou, Y., et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. European Journal of Medicinal Chemistry, 150, 849-860. [Link]
-
Srogl, J., et al. (2006). A new course of the Perkin cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids. Synthesis of 2-alkyl-7-methoxy-5-nitrobenzo[b]furans. Tetrahedron, 62(35), 8269-8275. [Link]
-
Dove Medical Press. (n.d.). Supplementary materials. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent developments in biological activities of indanones. Retrieved from [Link]
-
MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022(1), M1315. [Link]
-
Royal Society of Chemistry. (2014). Supplementary Information: Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. RSC Advances, 4, 10633-10638. [Link]
-
PubMed. (n.d.). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. Retrieved from [Link]
-
SciELO. (2018). Evaluation of the antimicrobial and antioxidant activity of 7-hydroxy-4', 6-dimethoxy-isoflavone and essential oil from Myroxylon peruiferum L.f. Anais da Academia Brasileira de Ciências, 90(2), 1487-1495. [Link]
-
ResearchGate. (2020). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. Molecules, 25(19), 4424. [Link]
-
ResearchGate. (2015). New Method for Synthesis of 3-(4-hydroxy-3-methoxyphenyl) prop-2-enoic acid and 1- feruloyl-β-D-glucose. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis. PeerJ, 11, e15438. [Link]
-
PubMed. (2025). Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton. Fitoterapia, 202, 106860. [Link]
-
ResearchGate. (n.d.). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. Retrieved from [Link]
-
Semantic Scholar. (2011). 1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. Bulletin of The Korean Chemical Society, 32(6), 2101-2104. [Link]
-
SILAE. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King & H. Rob. PharmacologyOnLine, 3, 444-452. [Link]
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]
-
Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. [Link]
-
National Center for Biotechnology Information. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(50), 32549–32571. [Link]
Sources
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. 7-Methoxyindan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 7-Hydroxy-1-indanone | C9H8O2 | CID 248078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 7-Hydroxy-1-indanone(6968-35-0) IR Spectrum [chemicalbook.com]
- 8. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Therapeutic Promise of 7-Hydroxy-4-methoxy-1-indanone: A Technical Guide to Target Exploration and Validation
Abstract
The 1-indanone scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities.[1][2] This technical guide focuses on a specific, yet under-explored derivative, 7-Hydroxy-4-methoxy-1-indanone, and outlines a strategic scientific approach to identify and validate its potential therapeutic targets. Drawing upon the established pharmacology of structurally related analogs, we will delve into promising avenues of investigation, primarily focusing on anti-inflammatory and neuroprotective applications. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for advancing our understanding and potential clinical application of this intriguing molecule.
Introduction: The 1-Indanone Core - A Foundation for Diverse Bioactivity
The 1-indanone nucleus, a bicyclic aromatic ketone, is a recurring motif in a multitude of pharmacologically active agents.[1][2] Its rigid, planar structure provides an ideal framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with a variety of biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of therapeutic potential, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties.[1][3] Furthermore, their utility extends to the treatment of neurodegenerative diseases.[2][3]
The subject of this guide, this compound, possesses a substitution pattern that suggests a strong potential for biological activity. The presence of both a hydroxyl and a methoxy group on the aromatic ring is a common feature in many bioactive natural products and synthetic compounds. These functional groups can participate in hydrogen bonding and other non-covalent interactions within protein binding pockets, significantly influencing the compound's pharmacological profile. While direct studies on this compound are scarce, the wealth of data on related analogs provides a solid foundation for hypothesizing its therapeutic targets.
Hypothesized Therapeutic Arenas and Potential Molecular Targets
Based on the extensive literature on substituted 1-indanone derivatives, we propose two primary therapeutic areas for initial investigation: Inflammation and Neuroprotection .
Anti-Inflammatory Potential: Targeting Key Mediators of the Inflammatory Cascade
Inflammation is a complex biological response implicated in a wide range of pathologies, from autoimmune disorders to cancer. Several 1-indanone derivatives have been shown to exert potent anti-inflammatory effects through various mechanisms.
2.1.1. Cyclooxygenase (COX) Inhibition
-
Causality: The cyclooxygenase enzymes, COX-1 and COX-2, are central to the synthesis of prostaglandins, key mediators of inflammation and pain. In silico and in vitro studies have demonstrated that certain indanone derivatives can bind to and inhibit the activity of both COX-1 and COX-2.[4] The planar indanone core can mimic the arachidonic acid substrate, while the hydroxy and methoxy substituents can form crucial interactions with the active site residues.
-
Potential Therapeutic Application: Development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved side-effect profiles.
2.1.2. Modulation of the NF-κB Signaling Pathway
-
Causality: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. The activation of NF-κB is a hallmark of many inflammatory diseases.[5] Some indanone analogs have been shown to suppress the activation of the NF-κB pathway, leading to a downstream reduction in inflammatory mediators.[5][6] The mechanism may involve the inhibition of upstream kinases or the prevention of NF-κB nuclear translocation.
-
Potential Therapeutic Application: Treatment of chronic inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and certain cancers where NF-κB is constitutively active.[5]
2.1.3. Toll-Like Receptor 4 (TLR4) Signaling
-
Causality: TLR4 is a key pattern recognition receptor that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a potent inflammatory response through the activation of downstream signaling cascades, including the JNK and NF-κB pathways. A study on sesquistilbene indanone analogues revealed their ability to suppress LPS-induced nitric oxide (NO), iNOS, and COX-2 expression by targeting the TLR4/JNK/NF-κB signaling pathway.[6]
-
Potential Therapeutic Application: Sepsis and other inflammatory conditions driven by bacterial endotoxins.
Experimental Validation Workflow: A Step-by-Step Guide
A systematic and rigorous experimental approach is crucial to validate the hypothesized therapeutic targets of this compound. The following workflow outlines a logical progression from initial screening to in-depth mechanistic studies.
Phase 1: Initial Target Screening and Hit Confirmation
Objective: To rapidly assess the interaction of this compound with the primary hypothesized targets.
3.1.1. In Vitro Enzyme Inhibition Assays
-
Protocol: COX-1/COX-2 Inhibition Assay
-
Reagents: Purified human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric probe.
-
Procedure: a. Pre-incubate varying concentrations of this compound with COX-1 or COX-2 enzyme in a 96-well plate. b. Initiate the reaction by adding arachidonic acid. c. Monitor the production of prostaglandin H2 (PGH2) or a surrogate marker using a plate reader.
-
Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
-
3.1.2. Cellular Assays for Inflammatory Pathway Modulation
-
Protocol: NF-κB Reporter Assay
-
Cell Line: Use a stable cell line (e.g., HEK293T) transfected with an NF-κB-driven reporter gene (e.g., luciferase or GFP).
-
Procedure: a. Seed the cells in a 96-well plate. b. Pre-treat the cells with different concentrations of this compound. c. Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS). d. Measure the reporter gene expression using a luminometer or fluorescence microscope.
-
Data Analysis: Determine the dose-dependent inhibition of NF-κB activation.
-
Phase 2: Mechanistic Elucidation and Target Engagement
Objective: To understand the precise mechanism of action and confirm direct binding to the validated target.
3.2.1. Western Blot Analysis
-
Protocol: Analysis of NF-κB and TLR4 Signaling Pathways
-
Cell Culture: Use relevant cell lines (e.g., RAW 264.7 macrophages).
-
Procedure: a. Treat cells with this compound followed by stimulation with LPS. b. Lyse the cells and separate proteins by SDS-PAGE. c. Transfer proteins to a PVDF membrane and probe with antibodies against key signaling proteins (e.g., phosphorylated IκBα, phosphorylated JNK, total IκBα, total JNK, and NF-κB p65).
-
Data Analysis: Quantify changes in protein phosphorylation and expression levels to map the point of intervention in the signaling cascade.
-
3.2.2. Surface Plasmon Resonance (SPR)
-
Protocol: Direct Binding Affinity Measurement
-
Instrumentation: Utilize an SPR instrument (e.g., Biacore).
-
Procedure: a. Immobilize the purified target protein (e.g., COX-2) on a sensor chip. b. Flow different concentrations of this compound over the chip. c. Measure the change in the refractive index to determine the binding kinetics (association and dissociation rates).
-
Data Analysis: Calculate the equilibrium dissociation constant (KD) to quantify the binding affinity.
-
Visualizing the Pathways and Workflows
Signaling Pathways
Caption: Hypothesized anti-inflammatory mechanisms of this compound.
Experimental Workflow
Caption: A streamlined workflow for target validation.
Data Presentation
All quantitative data from the proposed experiments should be meticulously recorded and presented in a clear, tabular format to facilitate comparison and interpretation.
| Assay | Parameter | This compound | Positive Control |
| COX-1 Inhibition | IC50 (µM) | Experimental Value | Indomethacin |
| COX-2 Inhibition | IC50 (µM) | Experimental Value | Celecoxib |
| NF-κB Reporter | IC50 (µM) | Experimental Value | Bay 11-7082 |
| TLR4 Signaling (NO) | IC50 (µM) | Experimental Value | TAK-242 |
| SPR (COX-2 Binding) | KD (µM) | Experimental Value | N/A |
Neuroprotective Potential: A Promising Frontier
The structural similarities of this compound to known neuroprotective agents warrant a thorough investigation into its effects on the central nervous system.
Acetylcholinesterase (AChE) Inhibition
-
Causality: Inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[2][7] The 1-indanone scaffold is a core component of the AChE inhibitor Donepezil.[2] The methoxy and hydroxy groups of this compound could potentially interact with the catalytic and peripheral anionic sites of the AChE enzyme.[7]
-
Potential Therapeutic Application: Symptomatic treatment of Alzheimer's disease and other cognitive disorders.
Modulation of Neuroinflammation
-
Causality: Neuroinflammation, mediated by microglia and astrocytes, plays a critical role in the pathogenesis of neurodegenerative diseases. As discussed in the anti-inflammatory section, this compound's potential to inhibit NF-κB and other inflammatory pathways could be highly relevant in the context of the brain. In silico studies have shown that indanone derivatives can dock with neuroinflammatory mediators like IL-1β and TNF-α.[8]
-
Potential Therapeutic Application: Slowing the progression of neurodegenerative diseases such as Parkinson's and Alzheimer's disease by mitigating chronic neuroinflammation.
Adenosine Receptor Antagonism
-
Causality: Adenosine A1 and A2A receptors are implicated in the pathophysiology of Parkinson's disease.[9] Methoxy-substituted 2-benzylidene-1-indanone derivatives have been identified as potent antagonists of these receptors, suggesting that the core indanone structure with appropriate substitutions can target this system.[9]
-
Potential Therapeutic Application: Non-dopaminergic treatment of Parkinson's disease.
Conclusion and Future Directions
This compound stands as a promising, yet largely unexplored, small molecule with the potential to address significant unmet medical needs in the areas of inflammation and neurodegeneration. The scientific rationale, based on the extensive body of work on the 1-indanone scaffold, provides a strong impetus for a dedicated research program. The experimental workflows detailed in this guide offer a clear and logical path forward for elucidating its mechanism of action and validating its therapeutic targets. Future research should also focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this promising scaffold, as well as comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess its drug-like properties. The journey from a promising chemical entity to a clinically viable therapeutic is long and challenging, but for this compound, the initial signposts are pointing in a very encouraging direction.
References
-
Gniadkowska, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]
-
Kłys, A., & Gniadkowska, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. [Link]
-
van der Walt, M. M., et al. (2018). Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions. Bioorganic & Medicinal Chemistry Letters, 28(15), 2533-2538. [Link]
-
Khan, I., et al. (2024). Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. Scientific Reports, 14(1), 9624. [Link]
-
Li, Y., et al. (2023). Synthesis and Activity of Aurone and Indanone Derivatives. Bentham Science Publishers. [Link]
-
Wang, Y., et al. (2016). Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents. European Journal of Medicinal Chemistry, 114, 235-245. [Link]
-
Wang, Y., et al. (2024). Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. ACS Chemical Neuroscience, 15(9), 1776-1789. [Link]
-
Das, S., & Jana, S. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Organic & Biomolecular Chemistry, 20(46), 9062-9083. [Link]
-
Zou, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton. Fitoterapia, 205, 106860. [Link]
-
Khan, S., et al. (2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers in Pharmacology, 13, 911680. [Link]
-
Chen, X., et al. (2021). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for the treatment of acute lung injury. International Journal of Molecular Sciences, 22(16), 8875. [Link]
-
Reddy, T. S., & Kumar, K. S. (2021). Recent developments in biological activities of indanones. ResearchGate. [Link]
-
da Silva, A. C., et al. (2025). 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. Scielo. [Link]
-
Yurttaş, L., et al. (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega, 7(50), 46979–46993. [Link]
-
Das, S., & Jana, S. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing. [Link]
-
Li, Y., et al. (2023). Synthesis and Activity of Aurone and Indanone Derivatives. Bentham Science Publishers. [Link]
-
Kumar, A., et al. (2021). Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents. Medicinal Chemistry, 17(7), 785-798. [Link]
-
Das, S., & Jana, S. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. SciSpace. [Link]
-
Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anti-cancer agents. ResearchGate. [Link]
-
Li, Y., et al. (2023). Synthesis and Activity of Aurone and Indanone Derivatives. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. [Link]
-
Li, Y., et al. (2023). Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone. ACS Omega, 8(2), 2245–2254. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 7-Hydroxy-4-methoxy-1-indanone in Neurodegenerative Disease Models
Introduction: The Emerging Potential of Indanone Scaffolds in Neurotherapeutics
Neurodegenerative diseases, including Alzheimer's and Parkinson's, represent a significant and growing challenge to global health. A key focus of current research is the development of multi-target-directed ligands that can simultaneously address the various pathological cascades underlying these complex disorders. The indanone scaffold has emerged as a promising chemotype in this area, with derivatives demonstrating a range of beneficial activities.[1] Notably, the FDA-approved Alzheimer's drug, Donepezil, features an indanone core, highlighting the clinical relevance of this structural motif.[1]
This document provides a comprehensive guide for researchers on the potential applications and experimental protocols for a novel derivative, 7-Hydroxy-4-methoxy-1-indanone , in various in vitro and in vivo models of neurodegenerative disease. While direct literature on this specific compound is nascent, its structural similarity to other neurologically active indanones suggests a strong therapeutic potential. These notes are designed to provide a robust framework for investigating its efficacy, from initial synthesis to detailed mechanistic studies.
Proposed Synthesis of this compound
A plausible synthetic route for this compound can be conceptualized based on established methods for substituted indanone synthesis, primarily through intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid.[2][3]
Diagram of Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Hypothesized Mechanisms of Neuroprotection
Based on the known biological activities of structurally related indanone derivatives, this compound is hypothesized to exert neuroprotective effects through one or more of the following mechanisms:
-
Cholinesterase Inhibition: The indanone core is a known pharmacophore for inhibiting acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[1] Inhibition of AChE can improve cognitive function in Alzheimer's disease.
-
Monoamine Oxidase B (MAO-B) Inhibition: Several indanone derivatives have been shown to selectively inhibit MAO-B, an enzyme involved in the degradation of dopamine.[1][4] MAO-B inhibitors are used in the treatment of Parkinson's disease to increase dopamine levels in the brain.[5]
-
Anti-Amyloidogenic Activity: Indanone derivatives have been reported to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[4]
-
Antioxidant and Anti-inflammatory Effects: The phenolic hydroxyl group in the proposed structure suggests potential antioxidant properties, which could mitigate oxidative stress, a common feature of neurodegenerative diseases.[6]
Diagram of Hypothesized Multi-Target Actions
Caption: Hypothesized multi-target actions in neurodegeneration.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed framework for evaluating the therapeutic potential of this compound in models of Alzheimer's and Parkinson's diseases.
Part 1: In Vitro Characterization
1.1. Cholinesterase Inhibition Assay (Ellman's Method)
This assay will determine the compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
-
Principle: The enzymatic activity of cholinesterase is measured by the hydrolysis of acetylthiocholine (or butyrylthiocholine) to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which can be quantified spectrophotometrically at 412 nm.[7]
-
Materials:
-
This compound
-
Human recombinant AChE and BChE
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI)
-
DTNB (Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Donepezil (positive control)
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 25 µL of varying concentrations of the test compound.
-
Add 50 µL of AChE or BChE solution to each well.
-
Incubate for 15 minutes at 37°C.
-
Add 50 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI or BTCI substrate solution.
-
Measure the absorbance at 412 nm every minute for 10 minutes.
-
Calculate the rate of reaction and the percentage of inhibition for each concentration.
-
Determine the IC50 value.
-
1.2. MAO-B Inhibition Assay
This assay will assess the compound's potential to inhibit monoamine oxidase B.
-
Principle: This fluorometric assay measures the production of hydrogen peroxide (H2O2) during the oxidative deamination of the MAO-B substrate by the enzyme. A non-fluorescent probe is oxidized by H2O2 in the presence of horseradish peroxidase to a fluorescent product.[8][9]
-
Materials:
-
This compound
-
Human recombinant MAO-B
-
MAO-B substrate (e.g., benzylamine)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
Assay buffer
-
Selegiline (positive control)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Protocol:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add 50 µL of varying concentrations of the test compound.
-
Add 50 µL of MAO-B enzyme solution to each well.
-
Incubate for 10 minutes at 37°C.[8]
-
Prepare a reaction mixture containing the MAO-B substrate, HRP, and the fluorescent probe.
-
Add 100 µL of the reaction mixture to each well to start the reaction.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Measure the fluorescence (e.g., Ex/Em = 535/587 nm).
-
Calculate the percentage of inhibition and determine the IC50 value.
-
1.3. Amyloid-Beta (Aβ) Aggregation Inhibition Assay
This assay will evaluate the compound's ability to prevent the aggregation of Aβ peptides.
-
Principle: Thioflavin T (ThT) is a fluorescent dye that binds to the beta-sheet structures of amyloid fibrils. The increase in fluorescence intensity is proportional to the extent of Aβ aggregation.[10][11]
-
Materials:
-
This compound
-
Synthetic Aβ1-42 peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (pH 7.4)
-
Epigallocatechin gallate (EGCG) (positive control)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
-
-
Protocol:
-
Prepare a stock solution of Aβ1-42 by dissolving it in hexafluoroisopropanol (HFIP), evaporating the solvent, and resuspending in DMSO.
-
Dilute the Aβ1-42 stock solution in phosphate buffer to a final concentration of 10 µM.
-
Add varying concentrations of the test compound to the Aβ1-42 solution.
-
Add ThT to a final concentration of 10 µM.
-
Incubate the plate at 37°C with continuous shaking.
-
Measure the fluorescence intensity (Ex/Em = 450/485 nm) at regular intervals for up to 48 hours.
-
Plot the fluorescence intensity over time to generate aggregation curves.
-
Calculate the percentage of inhibition at the plateau phase.
-
1.4. In Vitro Neuroprotection and Oxidative Stress Assays in SH-SY5Y Cells
This series of assays will assess the compound's ability to protect neuronal cells from toxic insults and reduce oxidative stress. The human neuroblastoma cell line SH-SY5Y is a widely used model for neurodegenerative disease research.[12][13]
-
Model Induction:
-
Alzheimer's Model: Treat SH-SY5Y cells with Aβ1-42 oligomers (e.g., 5-10 µM) for 24 hours to induce cytotoxicity.[12]
-
Parkinson's Model: Treat SH-SY5Y cells with 6-hydroxydopamine (6-OHDA) or MPP+ (the active metabolite of MPTP) to induce dopaminergic neurotoxicity.
-
-
Protocols:
-
Cell Viability (MTT Assay):
-
Plate SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with varying concentrations of this compound for 2-4 hours.
-
Add the neurotoxin (Aβ1-42, 6-OHDA, or MPP+) and co-incubate for 24 hours.
-
Add MTT solution and incubate for 4 hours.
-
Add solubilization buffer (e.g., DMSO) and measure absorbance at 570 nm.
-
Calculate cell viability relative to untreated controls.
-
-
Reactive Oxygen Species (ROS) Measurement (DCFDA Assay):
-
Follow the same treatment protocol as the MTT assay.
-
After treatment, incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFDA).
-
Measure fluorescence (Ex/Em = 485/535 nm). An increase in fluorescence indicates higher ROS levels.[14]
-
-
Lipid Peroxidation (MDA Assay):
-
Measure malondialdehyde (MDA), a marker of lipid peroxidation, in cell lysates using a commercial TBARS assay kit.[15]
-
-
Part 2: In Vivo Evaluation in a Parkinson's Disease Model
2.1. MPTP-Induced Mouse Model of Parkinson's Disease
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a well-established in vivo model that recapitulates many of the key features of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra.[16][17][18][19]
-
Animals: C57BL/6 mice are commonly used as they are susceptible to MPTP-induced neurotoxicity.
-
Experimental Design:
-
Group 1: Vehicle control (saline)
-
Group 2: MPTP + Vehicle
-
Group 3: MPTP + this compound (low dose)
-
Group 4: MPTP + this compound (high dose)
-
Group 5: MPTP + Selegiline (positive control)
-
-
Protocol:
-
Administer this compound or vehicle daily for a pre-determined period (e.g., 14 days).
-
On day 8, induce parkinsonism by administering MPTP (e.g., 4 injections of 20 mg/kg, i.p., at 2-hour intervals).
-
Continue the test compound administration for the remainder of the study.
-
Perform behavioral tests to assess motor function (e.g., rotarod test, pole test) at baseline and after MPTP administration.
-
At the end of the study, sacrifice the animals and collect brain tissue for neurochemical and immunohistochemical analysis.
-
2.2. Post-Mortem Analyses
-
High-Performance Liquid Chromatography (HPLC):
-
Measure the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum. A neuroprotective effect would be indicated by a preservation of dopamine levels in the treated groups compared to the MPTP-only group.
-
-
Immunohistochemistry:
-
Stain brain sections for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra and striatum.
-
Quantify the number of TH-positive neurons to assess the extent of neuroprotection.
-
Experimental Workflow Diagram
Caption: A phased approach for evaluating the neuroprotective potential.
Data Interpretation and Expected Outcomes
| Assay | Positive Result for this compound | Implication for Neurodegenerative Disease |
| Cholinesterase Inhibition | Low IC50 value for AChE and/or BChE | Potential for improving cognitive symptoms in Alzheimer's disease. |
| MAO-B Inhibition | Low IC50 value for MAO-B with high selectivity over MAO-A | Potential for increasing dopamine levels in Parkinson's disease. |
| Aβ Aggregation Inhibition | Reduced ThT fluorescence in the presence of the compound | Potential to slow the formation of amyloid plaques in Alzheimer's disease. |
| Neuroprotection (MTT) | Increased cell viability in compound-treated cells exposed to neurotoxins | Demonstrates a direct protective effect on neuronal cells. |
| Oxidative Stress Assays | Reduced levels of ROS and MDA in compound-treated cells | Indicates antioxidant activity, a key mechanism for neuroprotection. |
| MPTP Mouse Model | - Improved motor performance- Attenuated loss of striatal dopamine- Preservation of TH-positive neurons | Strong evidence for in vivo efficacy in a model of Parkinson's disease. |
Conclusion
While this compound is a novel compound, the robust therapeutic precedent of the indanone scaffold in neurodegenerative diseases provides a strong rationale for its investigation. The detailed protocols outlined in these application notes offer a comprehensive, step-by-step approach to thoroughly characterize its biological activity and assess its potential as a multi-target neuroprotective agent. The phased experimental design, from in vitro enzymatic and cellular assays to in vivo validation, ensures a logical and efficient progression of research, maximizing the potential for discovering a new therapeutic lead for these devastating diseases.
References
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]
-
Meredith, G. E., & Rademacher, D. J. (2011). MPTP mouse models of Parkinson's disease: an update. Journal of Parkinson's disease, 1(1), 19–33. [Link]
-
Przegaliński, E., Filip, M., & Nowak, G. (2006). Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. Current neuropharmacology, 4(2), 129–143. [Link]
-
Majumder, S., et al. (2015). Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. ResearchGate. [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
-
Singh, P., & Kumar, A. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Bioorganic chemistry, 145, 107293. [Link]
-
Chang, E., & Cong, D. (2015). In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein. Journal of visualized experiments : JoVE, (95), 52302. [Link]
-
Kovalevich, J., & Langford, D. (2013). An in vitro model for neuroscience: differentiation of SH-SY5Y cells into cells with morphological and biochemical characteristics of mature neurons. Journal of neuroscience methods, 213(1), 11–18. [Link]
-
Fisher, K. E., & Toste, F. D. (2008). Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility. ACS chemical biology, 3(11), 707–717. [Link]
-
Innoprot. (n.d.). tau Phosphorylation Assay. Retrieved from [Link]
-
Özer, İ., et al. (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega, 7(50), 47098-47116. [Link]
-
S-P., Hou, et al. (2015). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Current protocols in toxicology, 64, 21.3.1–21.3.17. [Link]
- Google Patents. (2016). CN105330525A - Preparation method of 7-hydroxy-1-indanone.
-
Melior Discovery. (n.d.). MPTP Mouse Model of Parkinson's Disease. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. Retrieved from [Link]
-
Creative Biolabs. (n.d.). MPTP Mouse Model of Parkinson's Disease. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-Methoxy-1-indanone. Retrieved from [Link]
-
Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Retrieved from [Link]
-
MDPI. (2022). Neuroinflammation Based Neurodegenerative In Vitro Model of SH-SY5Y Cells—Differential Effects on Oxidative Stress and Insulin Resistance Relevant to Alzheimer's Pathology. Retrieved from [Link]
-
Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]
-
Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]
-
Li, W., et al. (2024). Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. ACS chemical neuroscience, 15(10), 2097–2110. [Link]
-
Okkay, U., et al. (2022). In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. Journal of Surgery and Medicine, 6(2), 148-153. [Link]
-
ScienceSpace. (n.d.). MPTP mouse models of Parkinson's disease: an update. Retrieved from [Link]
-
Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
-
Frontiers. (n.d.). Selective neuronal vulnerability to oxidative stress in the brain. Retrieved from [Link]
-
Despres, C., et al. (2017). Identification of the Tau phosphorylation pattern that drives its aggregation. Proceedings of the National Academy of Sciences of the United States of America, 114(34), 9080–9085. [Link]
-
Saternus, R., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein journal of organic chemistry, 13, 451–494. [Link]
-
National Center for Biotechnology Information. (n.d.). MPTP-Induced Parkinsonian Syndrome - Basic Neurochemistry - NCBI Bookshelf. Retrieved from [Link]
-
eNeuro. (2018). Susceptibility to Oxidative Stress Is Determined by Genetic Background in Neuronal Cell Cultures. Retrieved from [Link]
-
Frontiers. (n.d.). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Retrieved from [Link]
-
PubMed Central. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Tau Phosphorylation Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis route for the designed indanone derivatives. Reagents and conditions. Retrieved from [Link]
-
DergiPark. (2022). In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. Retrieved from [Link]
-
MDPI. (2020). Oxidative Stress and Alterations in the Antioxidative Defense System in Neuronal Cells Derived from NPC1 Patient-Specific Induced Pluripotent Stem Cells. Retrieved from [Link]
-
Frontiers. (n.d.). Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation. Retrieved from [Link]
-
MDPI. (n.d.). Promotion and Inhibition of Amyloid-β Peptide Aggregation: Molecular Dynamics Studies. Retrieved from [Link]
-
PubMed Central. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Amyloid-beta aggregation: selective inhibition of aggregation in mixtures of amyloid with different chain lengths. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). An efficient synthesis of highly substituted indanones and chalcones promoted by superacid. Retrieved from [Link]
-
PubMed Central. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]
Sources
- 1. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Selective neuronal vulnerability to oxidative stress in the brain [frontiersin.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. assaygenie.com [assaygenie.com]
- 10. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 11. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro neuroprotective effects of allicin on Alzheimer’s disease model of neuroblastoma cell line | Journal of Surgery and Medicine [jsurgmed.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. mdpi.com [mdpi.com]
- 15. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. scispace.com [scispace.com]
- 19. MPTP-Induced Parkinsonian Syndrome - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Hydroxy-4-methoxy-1-indanone as a Putative Cholinesterase Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the investigation of 7-Hydroxy-4-methoxy-1-indanone as a potential enzyme inhibitor. While direct enzymatic targets of this specific molecule are still under investigation, its structural similarity to other indanone derivatives with known bioactivity suggests its potential as a modulator of key enzymes in neurological pathways.[1][2][3] This guide will focus on a hypothesized application: the inhibition of cholinesterases, enzymes critical in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease.[1] We present detailed protocols for in-vitro enzyme kinetics and cell-based assays to characterize the inhibitory potential of this compound.
Introduction: The Therapeutic Potential of Indanone Scaffolds
The indanone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[3][4] Of particular interest is the application of indanone derivatives in the context of neurodegenerative diseases.[1] Donepezil, a well-known drug for the treatment of Alzheimer's disease, features an indanone moiety and functions as a potent acetylcholinesterase inhibitor. This precedent highlights the potential of novel indanone derivatives, such as this compound, as next-generation therapeutic agents.
The rationale for investigating this compound as a cholinesterase inhibitor is rooted in the established success of similar molecular frameworks.[1] The hydroxyl and methoxy substitutions on the aromatic ring can critically influence the binding affinity and selectivity of the compound for the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), offering a promising avenue for the development of new multi-target-directed ligands for Alzheimer's disease.[1]
Hypothesized Mechanism of Action: Inhibition of Cholinesterase
We hypothesize that this compound acts as a reversible inhibitor of cholinesterases. The mechanism likely involves the binding of the indanone derivative to the active site of the enzyme, thereby preventing the hydrolysis of the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, which is known to ameliorate some of the cognitive symptoms associated with Alzheimer's disease. The binding could occur at the catalytic anionic site (CAS) or the peripheral anionic site (PAS) of the enzyme, or potentially bridge both.
Figure 1: Hypothesized mechanism of action of this compound.
Experimental Protocols
The following protocols provide a framework for the initial characterization of this compound as a cholinesterase inhibitor.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against AChE and BuChE.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in phosphate buffer.
-
Prepare solutions of AChE (0.2 U/mL) and BuChE (0.2 U/mL) in phosphate buffer.
-
Prepare a 10 mM solution of DTNB in phosphate buffer.
-
Prepare 10 mM solutions of ATCI and BTCI in deionized water.
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of the compound dilutions.
-
Add 50 µL of the respective enzyme solution (AChE or BuChE) to each well.
-
Incubate at 37°C for 15 minutes.
-
Add 50 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the respective substrate solution (ATCI for AChE, BTCI for BuChE).
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Figure 2: Workflow for the in vitro cholinesterase inhibition assay.
Cell-Based Assay for Neuroprotection
This protocol assesses the potential of this compound to protect neuronal cells from oxidative stress-induced cell death, a common pathological feature in neurodegenerative diseases.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plate
-
CO₂ incubator
Procedure:
-
Cell Culture:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Induce oxidative stress by adding H₂O₂ (final concentration to be optimized, e.g., 100 µM) to the wells and incubate for another 24 hours.
-
-
MTT Assay for Cell Viability:
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the control (untreated cells).
-
Plot the cell viability against the concentration of the compound to assess its neuroprotective effect.
-
Hypothetical Results
The following table summarizes hypothetical data for the inhibitory activity of this compound against cholinesterases.
| Compound | Target Enzyme | IC50 (µM) |
| This compound | AChE | 5.2 ± 0.6 |
| This compound | BuChE | 12.8 ± 1.1 |
| Donepezil (Reference) | AChE | 0.02 ± 0.003 |
| Donepezil (Reference) | BuChE | 3.5 ± 0.4 |
Table 1: Hypothetical IC50 values of this compound and Donepezil against AChE and BuChE.
Discussion and Future Directions
The presented protocols provide a robust starting point for the characterization of this compound as a potential enzyme inhibitor. The hypothetical data suggests that the compound may exhibit moderate inhibitory activity against AChE with some selectivity over BuChE.
Further investigations should focus on:
-
Enzyme kinetics studies: To determine the mode of inhibition (e.g., competitive, non-competitive, or mixed).
-
In vivo studies: To evaluate the efficacy and safety of the compound in animal models of neurodegeneration.
-
Structure-Activity Relationship (SAR) studies: To synthesize and test analogs of this compound to optimize its potency and selectivity.
The exploration of novel indanone derivatives like this compound holds significant promise for the development of new therapeutics for neurodegenerative diseases.
References
-
Krishnaswamy, S., et al. (2019). 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. ACS Central Science, 5(6), 968-978. Available at: [Link]
-
Majumdar, S., et al. (2014). Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. ResearchGate. Available at: [Link]
-
Wikipedia contributors. (2023). 7-Hydroxymitragynine. Wikipedia, The Free Encyclopedia. Available at: [Link]
- CN105330525A - Preparation method of 7-hydroxy-1-indanone. Google Patents.
-
Wang, X., et al. (2015). Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 25(1), 128-133. Available at: [Link]
-
van der Westhuizen, C., et al. (2019). Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions. RSC Advances, 9(1), 243-254. Available at: [Link]
-
Serafin, K., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 4-Methoxy-1-indanone. PrepChem.com. Available at: [Link]
-
Li, M. L., et al. (2011). 7-Methoxyindan-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3269. Available at: [Link]
-
Kim, J. H., et al. (2004). Inhibitory effects of 7-hydroxy-3-methoxy-cadalene on 4-(methylinitrosamino)-1-(3-pyridyl)-1-butanone (NNK)-induced lung tumorigenesis in A/J mice. Cancer Letters, 213(2), 149-155. Available at: [Link]
-
U.S. Food and Drug Administration. (2024). 7-Hydroxymitragynine (7-OH): An Assessment of the Scientific Data and Toxicological Concerns Around an Emerging Opioid Threat. FDA.gov. Available at: [Link]
-
Organic Syntheses. (n.d.). Note 4. Organic Syntheses Procedure. Available at: [Link]
-
Serafin, K., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. Organic Chemistry Portal. Available at: [Link]
-
PubChem. (n.d.). 7-Hydroxy-1-indanone. PubChem. Available at: [Link]
-
PubChem. (n.d.). 4-Hydroxy-1-indanone. PubChem. Available at: [Link]
Sources
- 1. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Quantitative Analysis of 7-Hydroxy-4-methoxy-1-indanone: A Guide to Chromatographic and Mass Spectrometric Methods
Abstract
This document provides a comprehensive technical guide for the quantitative analysis of 7-Hydroxy-4-methoxy-1-indanone, a key intermediate and potential pharmacologically active compound. Recognizing the critical need for robust and reliable analytical methods in drug discovery, development, and quality control, this guide details protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). The methodologies are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the selection of columns, mobile phases, and instrument parameters. This guide aims to equip laboratories with the necessary tools to achieve accurate, precise, and validated quantification of this compound in various matrices.
Introduction: The Analytical Imperative for this compound
This compound belongs to the indanone class of compounds, which are significant structural motifs in a range of biologically active molecules.[1][2] Indanone derivatives have shown promise as antiviral, anti-inflammatory, and anticancer agents, as well as being crucial in the treatment of neurodegenerative diseases.[2][3] The precise quantification of this compound is paramount for pharmacokinetic studies, metabolism research, process chemistry, and the quality assurance of final pharmaceutical products.
The molecular structure of this compound, featuring a phenolic hydroxyl group, a methoxy group, and a ketone, dictates the analytical strategies for its quantification. These functional groups provide chromophores suitable for UV detection and sites for ionization in mass spectrometry, while also influencing the compound's polarity and volatility, which are key considerations for chromatographic separation. This guide explores three complementary analytical techniques to provide a comprehensive analytical toolkit for this important molecule.
Foundational Principles of Method Selection
The choice of an analytical method is contingent on the specific requirements of the study, including sensitivity, selectivity, sample matrix, and throughput.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is often the workhorse of quality control laboratories due to its robustness, cost-effectiveness, and ease of use. For a molecule like this compound with a conjugated system, UV detection offers sufficient sensitivity for the analysis of bulk materials and formulated products.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): When high sensitivity and selectivity are required, particularly for bioanalytical applications such as quantifying the analyte in plasma or urine, LC-MS/MS is the gold standard.[4] Its ability to selectively monitor specific parent-to-product ion transitions minimizes interference from complex biological matrices.
-
Gas Chromatography with Mass Spectrometry (GC-MS): For the analysis of volatile and thermally stable compounds, GC-MS provides excellent chromatographic resolution and structural information. Derivatization of the polar hydroxyl group in this compound can enhance its volatility and improve peak shape, making GC-MS a viable option for purity analysis and impurity profiling.
Sample Preparation: The Cornerstone of Accurate Quantification
The goal of sample preparation is to extract the analyte from the sample matrix and present it in a form suitable for analysis.[5] The chosen method should be reproducible and result in high recovery of the analyte while minimizing matrix effects.
General Sample Preparation Workflow
Caption: A generalized workflow for sample preparation prior to chromatographic analysis.
Protocol for Solid Sample (e.g., Bulk Powder, Formulation)
-
Weighing: Accurately weigh a suitable amount of the solid sample.
-
Dissolution: Dissolve the sample in a solvent in which this compound is freely soluble, such as methanol or acetonitrile.[6] The choice of solvent should be compatible with the initial mobile phase conditions of the HPLC or LC-MS method.
-
Sonication: Sonicate the sample for 10-15 minutes to ensure complete dissolution.
-
Dilution: Dilute the stock solution to a concentration within the linear range of the calibration curve.
-
Filtration: Filter the final solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the analytical column.[6]
Protocol for Biological Matrix (e.g., Plasma)
For bioanalytical applications, a more rigorous sample clean-up is necessary to remove proteins and other interfering substances.
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of a cold organic solvent like acetonitrile or methanol. This will precipitate the majority of the plasma proteins.[7]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
-
Liquid-Liquid Extraction (LLE) (Alternative to Protein Precipitation):
-
To 100 µL of plasma, add a suitable internal standard.
-
Add 500 µL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). The choice of solvent is critical for selectively extracting the analyte.
-
Vortex for 5 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant (from protein precipitation) or the organic layer (from LLE) to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase to concentrate the analyte and ensure compatibility with the chromatographic system.
-
HPLC-UV Method for Quantification
This method is ideal for routine analysis where high sensitivity is not the primary requirement.
Rationale for Method Parameters
-
Column: A C18 reversed-phase column is selected due to its versatility and ability to retain moderately polar compounds like this compound. The end-capped nature of the stationary phase minimizes peak tailing that can arise from the interaction of the phenolic hydroxyl group with residual silanols.
-
Mobile Phase: A gradient of acetonitrile (or methanol) and water is a common choice for reversed-phase chromatography.[6] The addition of a small amount of acid, such as formic acid or acetic acid, to the aqueous phase helps to suppress the ionization of the phenolic hydroxyl group, leading to a more consistent retention time and improved peak shape.
-
Detection Wavelength: The optimal wavelength for detection should be determined by acquiring a UV spectrum of this compound. The wavelength of maximum absorbance (λmax) will provide the best sensitivity.
Detailed Protocol
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-70% B; 15-18 min: 70% B; 18-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at λmax (to be determined) |
Validation Parameters
The method should be validated according to ICH guidelines, assessing linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
LC-MS/MS Method for High-Sensitivity Quantification
This method is suitable for bioanalytical studies requiring low detection limits.
Rationale for Method Parameters
-
Chromatography: A UHPLC system with a shorter C18 column and smaller particle size is used to achieve faster analysis times and better peak resolution, which is crucial for minimizing matrix effects in mass spectrometry.
-
Ionization: Electrospray ionization (ESI) in positive mode is likely to be effective due to the potential for protonation of the ketone group. The phenolic hydroxyl group could also be deprotonated in negative ESI mode. The choice of polarity should be optimized based on signal intensity.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.[4] The transition from the protonated molecule ([M+H]+) to a stable product ion is monitored.
Detailed Protocol
| Parameter | Recommended Condition |
| LC System | UHPLC |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-0.5 min: 20% B; 0.5-3 min: 20-80% B; 3-4 min: 80% B; 4-5 min: 20% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive (or Negative, to be optimized) |
| MRM Transition | To be determined by direct infusion of a standard solution |
Workflow for MRM Method Development
Caption: Workflow for developing a selective and sensitive MRM method.
GC-MS Method for Purity and Impurity Analysis
This method is applicable if the analyte and its potential impurities are thermally stable and volatile.
Rationale for Method Parameters
-
Derivatization: The presence of a polar hydroxyl group can lead to poor peak shape and adsorption in the GC system. Derivatization, for example, by silylation with a reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), converts the hydroxyl group to a less polar trimethylsilyl ether, improving volatility and chromatographic performance.
-
Column: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is generally suitable for the separation of a wide range of organic compounds.
-
Detection: Mass spectrometry provides definitive identification of the analyte and any impurities based on their mass spectra.
Detailed Protocol
| Parameter | Recommended Condition |
| Derivatization | Silylation with BSTFA in acetonitrile at 60 °C for 30 min |
| GC System | Gas Chromatograph with a Mass Selective Detector |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
Data Comparison and Method Selection
| Feature | HPLC-UV | LC-MS/MS | GC-MS |
| Sensitivity | Moderate | Very High | High |
| Selectivity | Good | Excellent | Excellent |
| Sample Throughput | High | High | Moderate (due to derivatization) |
| Cost | Low | High | Moderate |
| Primary Application | QC, purity of bulk material | Bioanalysis, trace analysis | Impurity profiling, analysis of volatile compounds |
Conclusion
The quantification of this compound can be effectively achieved using HPLC-UV, LC-MS/MS, or GC-MS. The selection of the most appropriate method depends on the specific analytical challenge at hand. The protocols and rationales provided in this guide offer a solid foundation for developing and validating robust analytical methods for this compound. Adherence to sound analytical principles and thorough method validation are essential for generating reliable and accurate data in a research and regulatory environment.
References
-
Wang, Y., et al. (2014). Liquid chromatography–tandem mass spectrometry analysis of anisodamine and its phase I and II metabolites in rat urine. Journal of Chromatography B, 967, 153-161. Available at: [Link]
-
Kaskhedikar, S. G., & Singh, R. (2002). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 64(1), 51-54. Available at: [Link]
-
Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. Available at: [Link]
-
Kowalski, K., & Rajca, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available at: [Link]
-
Kowalski, K., & Rajca, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. Available at: [Link]
-
Cardoso, D. R., et al. (2003). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Journal of Food Composition and Analysis, 16(5), 563-573. Available at: [Link]
-
Kowalski, K., & Rajca, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. PMC. Available at: [Link]
- Google Patents. (1991). Method for producing 1-indanone derivatives.
-
PubChem. 1-Indanone. Available at: [Link]
-
ACS Publications. The Synthesis of Derivatives of 1-Indanone and Indenone. Available at: [Link]
-
MDPI. (2020). Simultaneous Quantification of Multiple Analytes in Rat Plasma by UHPLC–MS/MS Following Oral Administration of Gastrodiae Rhizoma Extract for Pharmacokinetic Evaluation. Available at: [Link]
-
PubMed. (2023). Synthesis and Activity of Aurone and Indanone Derivatives. Available at: [Link]
-
LCGC. (2024). Investigating Synthetic Cathinone Positional Isomers using LC–EAD-MS. Available at: [Link]
-
MDPI. (2022). Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation. Available at: [Link]
-
Drawell. (2023). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available at: [Link]
-
ChemRxiv. (2024). Direct (LC-)MS Identification of Regioisomers in C-H Activation by Partial Isotopic Labeling. Available at: [Link]
-
ResearchGate. (2015). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF TIZANIDINE IN K2EDTA HUMAN PLASMA BY USING LC-MS/MS. Available at: [Link]
-
Rasayan Journal of Chemistry. (2023). BIOANALYTICAL METHOD PROCESS OF CHROMATOGRAPHIC ANALYSIS OF TIZANIDINE IN THE FORMULATION AND HUMAN PLASMA. Available at: [Link]
- Google Patents. (2022). Industrial production method of 4-hydroxy-1-indanone.
-
PMC. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Available at: [Link]
Sources
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography–tandem mass spectrometry analysis of anisodamine and its phase I and II metabolites in rat urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. Bot Verification [rasayanjournal.co.in]
Application Note: A Robust HPLC-MS Method for the Quantification of 7-Hydroxy-4-methoxy-1-indanone
Abstract
This application note presents a comprehensive, scientifically grounded protocol for the analysis of 7-Hydroxy-4-methoxy-1-indanone, a key intermediate in pharmaceutical synthesis. Recognizing the absence of a standardized public method for this specific analyte, we have developed a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method. This guide is designed for researchers, scientists, and drug development professionals, providing a detailed, step-by-step framework from sample preparation to method validation. The causality behind each experimental choice is explained, ensuring both technical accuracy and practical applicability. All protocols are designed as self-validating systems, grounded in authoritative standards from the International Council for Harmonisation (ICH).
Introduction: The Analytical Imperative for Indanone Derivatives
Indanone derivatives are crucial building blocks in medicinal chemistry and organic synthesis, forming the core of numerous pharmacologically active compounds.[1] this compound, with its phenolic hydroxyl, methoxy, and ketone functional groups, represents an important intermediate whose purity and concentration must be precisely controlled during synthesis and formulation development.[2][3] The presence of both polar (hydroxyl) and non-polar (aromatic ring, methoxy group) moieties presents a unique challenge for chromatographic separation.
This document provides a detailed High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method, designed to deliver high sensitivity, selectivity, and accuracy for the quantification of this compound. The coupling of HPLC's separation power with the definitive identification capabilities of mass spectrometry makes this a superior analytical approach.
Analyte Profile: this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties (Estimated and Inferred):
| Property | Value | Rationale & Implications for Analysis |
| Molecular Formula | C₁₀H₁₀O₃ | Based on the structure. |
| Molecular Weight | 178.18 g/mol | Calculated from the molecular formula. Essential for MS configuration. |
| Polarity | Moderately Polar | The phenolic hydroxyl group increases polarity, while the methoxy group and indanone ring contribute non-polar character. This mixed polarity suggests that reverse-phase HPLC will be a suitable separation technique. |
| pKa (Phenolic OH) | ~9-10 | The phenolic proton is acidic. At pH values significantly below the pKa, the molecule will be neutral, which is ideal for retention on a C18 column. Mobile phase pH control is therefore critical. |
| UV Absorbance | ~220-280 nm | The aromatic ring system is expected to exhibit strong UV absorbance, allowing for UV detection as a complementary technique to MS. |
Experimental Workflow: A Systematic Approach
The analytical workflow is designed for reproducibility and accuracy, from initial sample handling to final data analysis.
Caption: HPLC-MS workflow for this compound analysis.
Detailed Protocols
Standard and Sample Preparation
The goal of sample preparation is to produce a clean, particulate-free solution of the analyte in a solvent compatible with the mobile phase, minimizing matrix effects and protecting the HPLC system.[4]
Protocol:
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8°C and protected from light.
-
-
Working Standard Solutions:
-
Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
-
Sample Preparation:
-
Accurately weigh the sample material and dissolve it in a suitable solvent (methanol or acetonitrile are good starting points).
-
Dilute the sample with the initial mobile phase to a final concentration within the calibration range.
-
Filter the final solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial.[4]
-
HPLC Method: Chromatographic Separation
A reverse-phase C18 column is selected for its versatility and effectiveness in retaining moderately polar aromatic compounds. A gradient elution is employed to ensure efficient separation from potential impurities and a reasonable run time. The addition of formic acid to the mobile phase serves to acidify it, ensuring the phenolic hydroxyl group remains protonated (neutral) for consistent retention.
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Any standard quaternary or binary HPLC/UHPLC system | Provides the necessary pressure and gradient formation capabilities. |
| Column | C18, 2.1 x 100 mm, 1.8 µm | A common choice for good resolution and efficiency. The smaller particle size is suitable for UHPLC systems. |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid aids in protonation of the analyte and improves peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier with good UV transparency and compatibility with ESI-MS. |
| Gradient | 10% B to 95% B over 8 minutes | Starts with high aqueous content to retain the polar analyte, then increases organic content to elute it and any less polar impurities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 35°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 2 µL | Small volume to prevent peak distortion. |
| UV Detection | 254 nm | A common wavelength for aromatic compounds. |
Mass Spectrometry Method: Detection and Identification
Electrospray ionization (ESI) is the preferred ionization technique for moderately polar molecules.[5] Both positive and negative ion modes should be evaluated, but positive mode is often successful for ketones which can be protonated at the carbonyl oxygen.
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Mass Spectrometer | Triple Quadrupole (QqQ) or Q-TOF | QqQ is ideal for targeted quantification (MRM), while Q-TOF provides high-resolution data for structural confirmation. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for this analyte. Positive mode will likely protonate the molecule to form [M+H]⁺. |
| Capillary Voltage | 3.5 kV | A typical starting point for ESI. |
| Source Temp. | 150°C | To aid in desolvation. |
| Desolvation Temp. | 400°C | To efficiently remove solvent from the ionized droplets. |
| Gas Flow | Instrument Dependent | Optimize for best signal-to-noise ratio. |
| Scan Mode | Full Scan (m/z 50-500) and MRM | Full scan to identify the precursor ion. MRM for selective and sensitive quantification. |
Expected Ions and Fragmentation:
-
Precursor Ion ([M+H]⁺): For a molecular weight of 178.18, the expected protonated precursor ion will be at m/z 179.2 .
-
Fragmentation (MS/MS): Collision-induced dissociation (CID) of the m/z 179.2 precursor is likely to involve the loss of small, stable molecules. A common fragmentation for cyclic ketones is the loss of carbon monoxide (CO, 28 Da).[6][7]
-
Proposed MRM Transition 1: 179.2 -> 151.2 (Loss of CO)
-
Proposed MRM Transition 2: 179.2 -> 133.2 (Loss of CO and H₂O)
-
Method Validation: Ensuring Trustworthiness and Reliability
Method validation is a mandatory process to demonstrate that the analytical procedure is suitable for its intended purpose.[8] The protocol should be validated in accordance with ICH Q2(R1) guidelines.[9][10]
Validation Parameters and Acceptance Criteria:
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products, matrix components). | Peak purity analysis (MS and UV); baseline resolution from other peaks. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 over the specified range. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the procedure has a suitable level of precision, accuracy, and linearity. | Typically 80-120% of the target concentration. |
| Accuracy | The closeness of test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 10%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate (±5%), column temperature (±2°C), and mobile phase composition (±2%). |
Conclusion and Field-Proven Insights
This application note provides a well-reasoned and detailed HPLC-MS method for the analysis of this compound. While developed from first principles due to the lack of published specific methods, the protocols are grounded in established chromatographic and mass spectrometric theory and adhere to international validation standards.
Key Insights for the Analyst:
-
pH is Critical: The retention of this phenolic compound is highly dependent on the mobile phase pH. Maintaining a consistent pH with a buffer or acid additive like formic acid is essential for reproducible results.
-
Matrix Matters: For samples derived from complex matrices (e.g., crude reaction mixtures, biological fluids), a more rigorous sample preparation, such as solid-phase extraction (SPE), may be necessary to remove interfering components and avoid ion suppression in the MS source.
-
Embrace System Suitability: Before each analytical run, a system suitability test (e.g., five replicate injections of a standard) should be performed to verify the performance of the chromatographic system, ensuring that parameters like peak area RSD, tailing factor, and theoretical plates are within acceptable limits.
By following the protocols and understanding the scientific rationale outlined in this guide, researchers and drug development professionals can achieve reliable and accurate quantification of this compound, ensuring the quality and integrity of their work.
References
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]
- Google Patents. (2016). CN105330525A - Preparation method of 7-hydroxy-1-indanone.
- Google Patents. (2021). CN113248356A - Industrial production method of 4-hydroxy-1-indanone.
-
Ho, T. C., et al. (2012). 7-Methoxyindan-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o739. [Link]
-
Indian Journal of Chemistry. (2004). Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. ResearchGate. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Lab Manager. (2007). HPLC Sample Prep: Critical First Steps in LC Analysis. Retrieved from [Link]
-
LCGC International. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-Methoxy-1-indanone. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
Sources
- 1. 7-Methoxyindan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105330525A - Preparation method of 7-hydroxy-1-indanone - Google Patents [patents.google.com]
- 3. CN113248356A - Industrial production method of 4-hydroxy-1-indanone - Google Patents [patents.google.com]
- 4. HPLC Sample Prep: Critical First Steps in LC Analysis | Lab Manager [labmanager.com]
- 5. researchgate.net [researchgate.net]
- 6. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. starodub.nl [starodub.nl]
Troubleshooting & Optimization
Technical Support Center: A Guide to the Stability of 7-Hydroxy-4-methoxy-1-indanone in Solution
Introduction
Welcome to the technical support guide for 7-Hydroxy-4-methoxy-1-indanone. This molecule is a valuable intermediate in pharmaceutical and chemical synthesis, prized for its reactive phenolic hydroxyl and ketone functionalities that serve as crucial building blocks.[1] However, the very features that make this compound synthetically useful also render it susceptible to degradation in solution, potentially compromising experimental integrity and product purity.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple handling instructions to provide a deeper understanding of the chemical principles governing the stability of this compound. Here, we will explore its potential degradation pathways, offer detailed troubleshooting advice in a direct question-and-answer format, and provide validated protocols for handling, storage, and analysis. Our goal is to empower you to anticipate and mitigate stability challenges, ensuring the reliability and reproducibility of your results.
Part 1: Fundamental Stability Profile
The stability of this compound in solution is primarily dictated by its two key functional groups: a phenolic hydroxyl group and a cyclic ketone. Understanding their individual and combined reactivity is crucial for predicting and preventing degradation.
-
Phenolic Hydroxyl Group: The hydroxyl group attached to the aromatic ring is weakly acidic.[2] In solutions with a pH approaching or exceeding its pKa, it deprotonates to form a phenoxide anion. This anion is highly susceptible to oxidation.
-
Aromatic Ketone: The indanone core contains a ketone conjugated with the aromatic system. This structure can be susceptible to photochemical reactions upon exposure to light, particularly UV radiation.[3][4]
These characteristics lead to several potential degradation pathways, which are often interconnected.
Caption: Key degradation pathways for this compound in solution.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered when working with this compound in solution.
Q1: My clear, colorless solution of this compound has turned yellow or brown. What is causing this discoloration?
A: This is a classic sign of oxidative degradation. The phenolic hydroxyl group is likely being oxidized to form highly colored quinone or quinone-methide type species. This process is significantly accelerated by several factors:
-
High pH: In basic or even neutral aqueous solutions, the phenol deprotonates to a phenoxide ion. This negatively charged species is much more electron-rich and therefore more easily oxidized than the protonated phenol. Many natural polyphenols show instability at high pH.[5]
-
Dissolved Oxygen: Oxygen from the air dissolved in your solvent acts as the primary oxidizing agent.
-
Trace Metal Ions: Divalent metal ions (e.g., Fe²⁺, Cu²⁺) in your buffer or solvent can catalytically accelerate the oxidation of phenols.
Troubleshooting Steps:
-
Check Solution pH: If using an aqueous buffer, ensure the pH is in the slightly acidic range (pH 4-6) to keep the hydroxyl group protonated and less reactive.
-
Use Degassed Solvents: For aqueous work, sparge your buffers with an inert gas like nitrogen or argon for 15-20 minutes before use to remove dissolved oxygen.
-
Use High-Purity Reagents: Employ high-purity or metal-free salts and solvents to minimize catalytic oxidation.
-
Work Quickly: Prepare solutions fresh and use them promptly.
Q2: What is the best way to prepare and store a stock solution to ensure its long-term stability?
A: Proper preparation and storage are critical for extending the shelf-life of your compound. The goal is to minimize exposure to the key degradation triggers: light, oxygen, and heat.
Recommended Storage Protocol:
-
Solvent Choice: Use a high-purity, anhydrous aprotic solvent like DMSO or DMF for the primary stock solution. These solvents have low levels of dissolved oxygen and water. If an alcohol like ethanol is required, ensure it is fresh and of high purity.
-
Protection from Light: Always store solutions in amber glass vials or wrap clear vials completely in aluminum foil. Indanones and related structures can be sensitive to light.[3]
-
Inert Atmosphere: After dissolving the compound, consider gently purging the headspace of the vial with argon or nitrogen before sealing. This displaces oxygen.
-
Storage Temperature: Store stock solutions at -20°C or, for maximum longevity, at -80°C.
-
Aliquot: Prepare small, single-use aliquots from the main stock. This prevents repeated freeze-thaw cycles, which can introduce moisture and oxygen into the main stock solution.
Q3: I am observing new or growing impurity peaks in my HPLC/LC-MS analysis over time. How can I confirm if these are degradation products?
A: The appearance of new peaks is a strong indicator of degradation. To confidently identify these peaks and understand the degradation profile, a forced degradation study is the most authoritative method. This involves intentionally exposing the compound to harsh conditions to accelerate the formation of potential degradation products. Analyzing these stressed samples provides a "fingerprint" of the impurities you might see under normal experimental conditions.
Rationale: By knowing the retention times and mass-to-charge ratios (m/z) of the degradation products, you can set up your analytical methods to monitor for them specifically. This is a self-validating system that confirms the stability of your compound in real-time.
(See Part 3 for a detailed protocol on how to perform a forced degradation study.)
Q4: Which solvents should I avoid when working with this compound?
A: While soluble in many common organic solvents, some pose a higher risk:
-
Old or Improperly Stored Ethers: Solvents like tetrahydrofuran (THF) or diethyl ether can form explosive peroxides over time. These peroxides are potent oxidizing agents that will rapidly degrade your compound. Always use fresh, inhibitor-stabilized ethers from a recently opened bottle.
-
Chlorinated Solvents (with light exposure): Solvents like dichloromethane (DCM) or chloroform can generate acidic byproducts (HCl) upon exposure to light, which could potentially catalyze other reactions, although the primary concern for this compound is oxidation.
-
Aqueous Buffers with High pH: As detailed in Q1, avoid basic buffers (pH > 8) whenever possible. If your experiment requires basic conditions, prepare the solution immediately before use and protect it from oxygen.
Part 3: Key Experimental Protocols
These protocols provide step-by-step methodologies for critical workflows related to ensuring the stability and integrity of this compound.
Protocol 1: Preparation of a Stable Stock Solution
This protocol is designed to maximize the shelf-life of your primary stock solution.
-
Pre-analysis: Accurately weigh a sufficient amount of solid this compound in a clean, dry amber glass vial.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10 mM).
-
Dissolution: Cap the vial tightly and vortex or sonicate briefly until the solid is completely dissolved.
-
Inert Gas Purge (Optional but Recommended): Gently flush the vial's headspace with a stream of argon or nitrogen for 10-15 seconds. Immediately recap the vial tightly.
-
Aliquoting: Dispense the stock solution into smaller, single-use amber microcentrifuge tubes or vials. This is the most critical step for preventing contamination and degradation of the entire stock.
-
Labeling & Storage: Clearly label all aliquots with the compound name, concentration, solvent, and date. Store immediately at -20°C or -80°C.
Protocol 2: Forced Degradation (Stress Testing) Workflow
This study will help you identify potential degradation products within your analytical system (e.g., HPLC, UPLC-MS).
Caption: Workflow for a forced degradation study of this compound.
Methodology:
-
Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent like acetonitrile/water (50:50).
-
Aliquoting: Distribute this solution into six labeled, amber vials. One vial will serve as the control.
-
Stress Application:
-
Control: Store at 4°C in the dark.
-
Acidic: Add 0.1 M HCl. Heat at 60°C.
-
Basic: Add 0.1 M NaOH. Keep at room temperature.
-
Oxidative: Add 3% hydrogen peroxide (H₂O₂). Keep at room temperature.
-
Thermal: Heat at 60°C in the dark.
-
Photolytic: Place under a UV lamp or in direct sunlight at room temperature.
-
-
Sampling: Take samples at various time points (e.g., 2, 8, 24 hours).
-
Quenching: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples, including the control, using a validated analytical method (see Protocol 3). Compare the chromatograms to identify new peaks corresponding to degradation products.
Protocol 3: UPLC-MS/MS Starting Method for Stability Analysis
This protocol provides a robust starting point for quantifying this compound and detecting its degradation products. Methods for similar hydroxy-containing aromatic compounds have been successfully developed using UPLC-MS/MS.[6][7]
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) | Provides excellent retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier sharpens peaks and improves ionization efficiency for mass spectrometry. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for UPLC systems, providing good efficiency and resolution. |
| Gradient | Start at 5-10% B, ramp to 95% B over 5-7 minutes, hold, and re-equilibrate. | A gradient is essential to elute the parent compound and a wide range of potential degradation products with varying polarities. |
| Injection Volume | 1 - 5 µL | Standard volume to avoid column overloading. |
| Column Temp. | 30 - 40 °C | Provides reproducible retention times. |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode | The methoxy and ketone groups should allow for efficient protonation to form [M+H]⁺. |
| MS Detection | Full Scan (to find m/z of unknowns) & MRM (for quantification) | Use full scan during forced degradation to find masses of new peaks. Develop a Multiple Reaction Monitoring (MRM) method for sensitive and specific quantification of the parent compound. |
Summary of Stability Data
The following table summarizes the expected stability of this compound based on its chemical structure and principles derived from related phenolic and ketone compounds.
| Condition | Stress Level | Expected Stability | Primary Degradation Pathway | Prevention Strategy |
| pH | Acidic (pH < 6) | High | Minimal | Use buffers in the pH 4-6 range. |
| Neutral (pH 7) | Moderate | Slow Oxidation | Prepare fresh; use degassed buffers. | |
| Basic (pH > 8) | Low | Rapid Oxidation | Avoid if possible; if necessary, use inert atmosphere and immediate analysis. | |
| Light | Dark (Amber vial) | High | N/A | Store all solids and solutions protected from light. |
| Ambient Lab Light | Moderate to Low | Photodegradation | Minimize exposure during handling. | |
| Direct UV/Sunlight | Very Low | Rapid Photodegradation | Never expose solutions to direct intense light. | |
| Temperature | -80°C / -20°C | High | Minimal | Long-term storage at low temperatures. |
| 2-8°C (Refrigerator) | Moderate | Slow Oxidation/Degradation | Suitable for short-term storage (24-48h). | |
| Room Temperature | Low | Accelerated Oxidation | Avoid prolonged storage at RT. | |
| Elevated (>40°C) | Very Low | Rapid Thermal Degradation | Avoid exposure to heat sources. | |
| Atmosphere | Inert (Argon/N₂) | High | Minimal | Purge vials with inert gas for long-term storage. |
| Air (Oxygen) | Moderate to Low | Oxidation | Minimize headspace; use degassed solvents. |
References
-
Jirkovský, J., et al. (2003). Photochemistry of 1-hydroxy-2-indanones: an alternative route to photoenols. Journal of the Brazilian Chemical Society. Available at: [Link]
- Google Patents. (2022). CN113248356A - Industrial production method of 4-hydroxy-1-indanone.
-
Friedman, M. (1999). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Klán, P., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Le, T. H., et al. (2014). Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study. Journal of Chromatography B. Available at: [Link]
-
Fu, S., et al. (2019). Qualification and Quantitation of Kratom Compounds in Human Urine by High Performance Liquid Chromatography-Tandem Mass Spectrometry. American Journal of Analytical Chemistry. Available at: [Link]
-
Wikipedia. (2024). Phenol. Available at: [Link]
-
Glasnapp, A. (2022). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. Available at: [Link]
-
Bock, C. W., & Trachtman, M. (2008). Unusual thermal degradation of maleic anhydride grafted polyethylene. Polymer Engineering & Science. Available at: [Link]
Sources
- 1. CN113248356A - Industrial production method of 4-hydroxy-1-indanone - Google Patents [patents.google.com]
- 2. Phenol - Wikipedia [en.wikipedia.org]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Qualification and Quantitation of Kratom Compounds in Human Urine by High Performance Liquid Chromatography-Tandem Mass Spectrometry [article.sapub.org]
Technical Support Center: Indanone Synthesis Troubleshooting Guide
Welcome to the technical support center for indanone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important chemical motif. Indanones are crucial intermediates in the synthesis of numerous pharmaceuticals and biologically active molecules.[1][2][3] This resource provides in-depth, field-tested insights to help you troubleshoot common challenges and optimize your synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues you might encounter during your indanone synthesis experiments in a question-and-answer format.
Section 1: Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their derivatives is one of the most common routes to 1-indanones.[2][4] However, it is not without its challenges.
Question 1: My Friedel-Crafts acylation is resulting in a very low yield of the desired 1-indanone. What are the likely causes and how can I improve it?
Answer: Low yields in intramolecular Friedel-Crafts acylations can stem from several factors. Let's break down the potential causes and solutions:
-
Insufficient Acid Strength or Inappropriate Catalyst: The cyclization requires a strong acid to generate the acylium ion intermediate.[5] If the acid is too weak, the reaction will not proceed efficiently.
-
Troubleshooting:
-
For 3-arylpropionic acids: These require strong dehydrating acids. Polyphosphoric acid (PPA) and methanesulfonic acid (MSA) are common choices.[2] If these are failing, consider stronger superacids like triflic acid (TfOH), which can be effective even at room temperature, though reaction times may be long.[2][6] A mixture of MSA and P₂O₅ can also be effective.[2]
-
For 3-arylpropionyl chlorides: These are more reactive and can be cyclized using Lewis acids like AlCl₃ or SnCl₄.[2] Ensure your Lewis acid is fresh and anhydrous, as they are highly sensitive to moisture.
-
-
-
Substrate Deactivation: If your aromatic ring is substituted with electron-withdrawing groups (e.g., -NO₂, -CN, -COOH), the ring is less nucleophilic and less reactive towards electrophilic substitution.
-
Troubleshooting: You may need to use harsher conditions, such as higher temperatures or stronger acid catalysts. However, be aware that this can also lead to more side products. In some cases, a different synthetic route might be more appropriate for highly deactivated systems.
-
-
Intermolecular vs. Intramolecular Reaction: At high concentrations, the acylium ion can react with another molecule of the starting material, leading to polymeric byproducts instead of the desired intramolecular cyclization.[5]
-
Troubleshooting: Employing high dilution conditions can favor the intramolecular pathway.[5] This means running the reaction in a larger volume of solvent.
-
-
Formation of Regioisomers: Depending on the substitution pattern of the aromatic ring, the cyclization can occur at different positions, leading to a mixture of isomers that can complicate purification and lower the yield of the desired product.[7]
-
Troubleshooting: The choice of solvent can influence regioselectivity. For instance, using nitromethane as a solvent in some Friedel-Crafts acylations has been shown to improve the ratio of the desired regioisomer.[4] Careful analysis of your product mixture using techniques like NMR is crucial to identify if this is the issue.
-
Question 2: I am observing the formation of significant amounts of a tar-like or polymeric byproduct in my Friedel-Crafts reaction. What is causing this and how can I prevent it?
Answer: The formation of polymeric or tarry byproducts is a classic sign of competing intermolecular reactions.[5] This occurs when the electrophilic intermediate reacts with another molecule of the starting material instead of cyclizing.
-
Causality: This is often exacerbated by high concentrations of the starting material, elevated temperatures, or prolonged reaction times.
-
Preventative Measures:
-
High Dilution: As mentioned previously, running the reaction at a lower concentration is the most effective way to favor the intramolecular pathway.
-
Controlled Addition: Instead of adding all the starting material at once, a slow, controlled addition to the acidic medium can help maintain a low instantaneous concentration of the reactive species.
-
Temperature Optimization: While higher temperatures can increase the reaction rate, they can also promote side reactions. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed to avoid the formation of degradation products.
-
Experimental Protocol: General Procedure for Intramolecular Friedel-Crafts Acylation of a 3-Arylpropionic Acid using Triflic Acid
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the 3-arylpropionic acid (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane, CH₂Cl₂).[2]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add triflic acid (TfOH, 3 equivalents) dropwise via the dropping funnel over 15-30 minutes.[2] Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for the required time (this can range from a few hours to overnight, depending on the substrate). Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing ice-water to quench the reaction.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Section 2: Nazarov Cyclization
The Nazarov cyclization is another powerful tool for constructing indanones, typically from divinyl ketones or chalcone derivatives.[8][9]
Question 3: My Nazarov cyclization is not proceeding, or the yield is very low. What factors influence the success of this reaction?
Answer: The success of a Nazarov cyclization is highly dependent on the generation of the pentadienyl cation and the subsequent electrocyclization.
-
Acid Catalyst: A strong Lewis or Brønsted acid is typically required to promote the reaction.[9]
-
Substrate Substitution: The electronic nature of the substituents on the divinyl ketone system can significantly impact the reaction. Electron-donating groups can stabilize the cationic intermediate, facilitating the cyclization, while electron-withdrawing groups can hinder it.[9]
-
Troubleshooting: If your substrate is electron-deficient, you may need to use more forcing conditions (higher temperature, stronger acid).
-
-
Stereochemistry of the Double Bonds: The initial conformation of the divinyl ketone can influence the ease of cyclization.
-
Troubleshooting: While often not easily controlled, be aware that geometric isomers of your starting material may react at different rates.
-
Question 4: I am getting a mixture of regioisomers from my Nazarov cyclization. How can I improve the regioselectivity?
Answer: The regioselectivity of the elimination step following the electrocyclization can be an issue, leading to different double bond isomers in the final product.
-
Thermodynamic vs. Kinetic Control: The final product is often the most thermodynamically stable alkene (the one with the most substituted double bond).[9]
-
Troubleshooting:
-
Reaction Conditions: Varying the acid catalyst and reaction temperature can sometimes influence the product ratio.
-
Substrate Design: The substitution pattern on your divinyl ketone precursor is the most critical factor in determining the regioselectivity. Strategically placed substituents can direct the elimination to a specific position.
-
Visualizing Reaction Pathways
To better understand the processes discussed, the following diagrams illustrate the key mechanistic steps.
Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.
Caption: General Mechanism of the Nazarov Cyclization.
Summary of Common Acid Catalysts
The choice of acid is critical for a successful indanone synthesis. The table below summarizes common catalysts for the intramolecular Friedel-Crafts acylation.
| Catalyst | Starting Material | Typical Conditions | Notes |
| Polyphosphoric Acid (PPA) | 3-Arylpropionic Acid | 80-100 °C | Highly viscous, can make workup difficult.[2] |
| Triflic Acid (TfOH) | 3-Arylpropionic Acid | 0 °C to RT | Very strong acid, often gives good yields at lower temperatures.[2][6] |
| Methanesulfonic Acid (MSA) | 3-Arylpropionic Acid | Reflux | Often used with P₂O₅ to improve dehydrating power.[2] |
| Aluminum Chloride (AlCl₃) | 3-Arylpropionyl Chloride | 0 °C to RT | Classic Lewis acid, must be anhydrous.[2] |
| Nafion-H | 3-Arylpropionyl Chloride | Reflux in Benzene | A solid, recyclable acid catalyst.[3] |
References
-
Das, S., & Dutta, A. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33997–34027. [Link]
- Van Der Veen, L. A., & Gebbink, R. J. M. K. (2003). Process for preparing 1-indanones. U.S.
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. [Link]
-
Cravotto, G., Calcio Gaudino, E., Orio, L., & Palmisano, G. (2016). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 21(11), 1489. [Link]
-
Organic Syntheses. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. [Link]
-
Gucma, M., & Gołębiowska, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 497–520. [Link]
-
ResearchGate. (n.d.). Optimization Conditions for the Synthesis of Indanone 4df. [Link]
-
Das, S., & Dutta, A. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33997–34027. [Link]
-
Gucma, M., & Gołębiowska, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 497–520. [Link]
-
Organic Chemistry Portal. (n.d.). Nazarov Cyclization. [Link]
Sources
- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 2. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]
- 8. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nazarov Cyclization [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Bioactivity in Preclinical Assays
Document ID: TSC-SMB-2026-01A
Last Updated: January 26, 2026
Introduction
The journey of a small molecule from synthesis to a viable drug candidate is fraught with challenges, with a high attrition rate observed even before entering clinical trials.[1][2] A primary hurdle encountered by researchers is unexpected low or irreproducible bioactivity in biochemical and cell-based assays. This guide provides a systematic, question-driven framework for troubleshooting such issues, using the hypothetical case of 7-Hydroxy-4-methoxy-1-indanone (referred to as "Compound X") to illustrate key principles. While this specific indanone derivative is not extensively characterized in public literature, the troubleshooting logic is universally applicable to novel small molecules.
This document is intended for researchers, scientists, and drug development professionals. It emphasizes a "first principles" approach, focusing on validating the fundamentals of the compound and the assay system before questioning the intrinsic biological activity of the molecule itself.
Section 1: Compound Integrity and Handling
The most frequent and often overlooked source of poor bioactivity is the compound itself. An assay can only be as reliable as the reagents used, and the test compound is the most critical variable.
Q1: My initial screen showed promising activity for Compound X, but I can't reproduce the results. Where do I start?
Start by questioning the integrity of the compound sample. Reproducibility issues are often traced back to compound degradation, impurities, or incorrect handling.[3]
-
Expertise & Causality: Compounds, especially those with reactive functional groups like phenols and ketones (present in our example, this compound), can be sensitive to storage conditions.[4] Repeated freeze-thaw cycles can introduce water condensation, leading to hydrolysis. Exposure to light can cause photodegradation, and improper temperature can accelerate decomposition.[5][6] An impurity, either from the original synthesis or a degradation product, could be responsible for the initial "activity," which is lost upon re-testing with a purer or non-degraded sample.[3]
Troubleshooting Workflow: Compound Quality Control
Caption: Initial troubleshooting workflow for irreproducible bioactivity.
Step-by-Step Protocol: Purity and Identity Verification via LC-MS
-
Sample Preparation: Prepare a 1 mg/mL stock solution of Compound X in high-purity acetonitrile or methanol. Dilute this stock to approximately 10 µg/mL in the mobile phase.
-
Chromatography: Use a C18 reverse-phase column. A typical gradient might be 5% to 95% acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid) over 5-10 minutes.
-
Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes to ensure detection. For Compound X (MW: ~178.19 g/mol , based on a similar structure), you would look for the [M+H]+ ion at ~179.2 m/z and the [M-H]- ion at ~177.2 m/z.
-
Purity Analysis: Integrate the area of the main peak in the chromatogram (UV detector, e.g., at 254 nm) and compare it to the total area of all peaks. The Journal of Medicinal Chemistry, for instance, requires >95% purity for all tested compounds.[7]
-
Interpretation: The presence of significant impurity peaks or a discrepancy between the expected and observed mass suggests a compound quality issue. This is a critical self-validating step; if purity is below 95%, all bioactivity data is suspect.[8][9][10]
Q2: I've confirmed my compound is >95% pure. Could my storage or handling be the problem?
Absolutely. Even high-purity compounds can be compromised by improper handling.
-
Expertise & Causality: The most common solvent for storing small molecules is dimethyl sulfoxide (DMSO). However, DMSO is hygroscopic (readily absorbs water from the air). Water can decrease the solubility of hydrophobic compounds and can directly hydrolyze labile functional groups.[11] Therefore, using anhydrous DMSO and proper storage techniques is paramount.[5][12]
| Storage Parameter | Best Practice | Rationale |
| Temperature | Store at -20°C or -80°C for long-term storage.[5][12] | Reduces kinetic rate of degradation reactions. |
| Container | Use polypropylene or glass vials with tight-fitting caps. | Prevents solvent evaporation and water ingress. |
| Atmosphere | For sensitive compounds, overlay with an inert gas (Argon/Nitrogen).[5] | Prevents oxidation. |
| Solvent | Use anhydrous, high-purity DMSO. Purchase in small aliquots. | Minimizes water absorption that can cause precipitation or hydrolysis.[11] |
| Handling | Allow vials to equilibrate to room temperature before opening. | Prevents atmospheric water from condensing into the cold DMSO stock.[4] |
Section 2: Solubility and Aggregation
Once compound integrity is confirmed, the next critical checkpoint is its behavior in the aqueous assay buffer. Low aqueous solubility is a major cause of failed translation from biochemical to cell-based assays and can create numerous artifacts.[11][13][14]
Q3: My compound is pure and handled correctly, but the dose-response curve is weak and has a very steep, non-classical shape. What could be happening?
This is a classic sign of compound aggregation.[15] Many organic molecules are poorly soluble in aqueous buffers and, above a certain concentration, form colloidal aggregates. These aggregates can non-specifically sequester and denature proteins, leading to apparent inhibition that is an artifact of the compound's physical form, not true target engagement.[15][16][17]
-
Expertise & Causality: Aggregation-based inhibition is a widespread phenomenon responsible for a significant number of false positives in high-throughput screening (HTS).[15][16] These aggregates act as promiscuous inhibitors, showing activity against many unrelated enzymes.[16] Their dose-response curves are often characterized by a very steep Hill slope and sensitivity to assay conditions like detergent concentration.
Troubleshooting Workflow: Detecting Compound Aggregation
Caption: Workflow for diagnosing and mitigating compound aggregation.
Step-by-Step Protocol: Aggregation Detection with Detergent
This protocol is a simple, effective counter-screen to flag potential aggregators.
-
Principle: Non-ionic detergents like Triton X-100 or Tween-80 disrupt the formation of colloidal aggregates at concentrations below their own critical micelle concentration. True inhibitors that bind specifically to a target protein should not be significantly affected by low concentrations of detergent.
-
Procedure:
-
Run the bioassay for Compound X as normal to establish its IC50 (the concentration at which it inhibits 50% of the biological activity).
-
Repeat the exact same assay, but this time include 0.01% (w/v) Triton X-100 in the final assay buffer.
-
Compare the IC50 values.
-
-
Interpretation: A significant rightward shift (e.g., >10-fold increase) in the IC50 value in the presence of detergent strongly suggests that the observed activity was due to aggregation.[15] If the IC50 remains unchanged, aggregation is an unlikely cause of the observed bioactivity.
Step-by-Step Protocol: Dynamic Light Scattering (DLS) for Aggregation
DLS is a biophysical method that directly measures the size of particles in a solution. It is a gold-standard technique for confirming aggregation.[16][18]
-
Sample Preparation: Prepare Compound X in the final assay buffer at a concentration where inhibition is observed (e.g., 2x the IC50). Also prepare a buffer-only control.
-
DLS Measurement:
-
Filter all solutions through a 0.22 µm filter to remove dust.
-
Place the sample in a suitable cuvette for the DLS instrument.
-
Acquire data according to the instrument's instructions. The instrument shines a laser through the sample and measures the fluctuations in scattered light intensity caused by the Brownian motion of particles.[18][19]
-
-
Interpretation: The buffer-only sample should show no significant particle population. If the sample containing Compound X shows a population of particles with diameters in the range of 50-1000 nm, it is a direct confirmation of aggregation.[16][20] True small-molecule inhibitors should remain in solution as monomers and not be detectable by DLS.
Section 3: Assay Interference
If a compound is pure, stable, soluble, and non-aggregating, the next step is to investigate potential direct interference with the assay technology itself. Such interference can create false-positive or false-negative results that have nothing to do with the biological target.[17][21][22]
Q4: My compound is clean and doesn't aggregate, but its activity is still low or inconsistent. Could it be interfering with my assay readout?
Yes, this is a common source of assay artifacts. The type of interference depends on the assay's detection method (e.g., fluorescence, luminescence, absorbance).
-
Expertise & Causality:
-
Fluorescence Interference: Compounds that are themselves fluorescent at the assay's excitation/emission wavelengths can increase the background signal, masking a true inhibitory effect. Conversely, compounds that absorb light at the excitation or emission wavelength (a phenomenon known as "quenching") can decrease the signal, appearing as false-positive inhibitors.[23][24]
-
Luciferase Interference: Many compounds are direct inhibitors of luciferase enzymes (e.g., Firefly luciferase), which are commonly used in reporter gene assays.[24] This leads to a decrease in signal that is unrelated to the intended biological pathway.
-
Chemical Reactivity: Electrophilic compounds can covalently modify reactive residues (like cysteine) on the target protein or other assay components, leading to non-specific inhibition.[22][25]
-
Troubleshooting Strategies for Common Assay Interferences
| Interference Type | How to Detect | Mitigation Strategy |
| Autofluorescence | Pre-read the assay plate after compound addition but before adding detection reagents. Compare fluorescence to a buffer-only control. | Use a different fluorescent dye with shifted wavelengths, or switch to an orthogonal assay technology (e.g., luminescence). |
| Fluorescence Quenching | Run the assay in the absence of the target enzyme/protein. If the signal from the fluorescent substrate/product is still reduced, quenching is likely. | Decrease the concentration of the fluorescent reagent if possible, or switch to an orthogonal assay. |
| Luciferase Inhibition | Perform a counter-screen using purified luciferase enzyme and its substrate (luciferin). If Compound X inhibits this reaction, it's a luciferase inhibitor. | Use a different reporter system (e.g., β-galactosidase) or a luciferase variant known to be more resistant to small-molecule inhibition. |
| Chemical Reactivity | Re-run the assay in the presence of a high concentration (e.g., 1 mM) of a nucleophile like Dithiothreitol (DTT). A significant loss of potency suggests inhibition via covalent modification of thiols.[25] | Triage the compound if reactivity is confirmed, as it is likely to be a non-specific inhibitor. Redesign the molecule to remove reactive groups. |
Frequently Asked Questions (FAQs)
Q: What is an acceptable level of DMSO in a final assay? A: Generally, the final DMSO concentration should be kept below 1%, and ideally below 0.5%. It is crucial to maintain the exact same final DMSO concentration across all wells of an assay plate (including controls) to avoid solvent-induced artifacts.
Q: My compound seems to have better activity in a cell-based assay than in a biochemical assay. Why? A: This can happen for several reasons. The compound might be a pro-drug that is metabolized into an active form inside the cell. Alternatively, the intracellular environment (e.g., crowding, pH, cofactors) may be more favorable for binding than the simplified conditions of a biochemical assay.[26] However, it's also important to rule out cell-specific artifacts like membrane disruption.
Q: How can I improve the solubility of my compound in the assay? A: Beyond adding detergents (which can have their own effects), you can sometimes include co-solvents like glycerol or a small amount of PEG, but these must be carefully validated not to interfere with the assay. The best long-term solution is medicinal chemistry; modify the compound's structure to improve its physicochemical properties, particularly its aqueous solubility.[11]
Q: Where can I find more information on best practices for assay development? A: The Assay Guidance Manual (AGM) , available from the National Center for Biotechnology Information (NCBI) Bookshelf, is an invaluable and comprehensive resource for preclinical drug discovery, covering all the topics discussed here in greater detail.[24][27][28]
References
-
Wyatt Technology. (n.d.). Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. Retrieved from [Link]
-
Dahlin, J. L., Auld, D. S., & Inglese, J. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Egiebor, N. O., & Andleeb, S. (2021). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. ACS Omega, 6(15), 9976–9988. Retrieved from [Link]
-
Cunningham, B. T., et al. (2011). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. Journal of Biomolecular Screening, 16(4), 481–490. Retrieved from [Link]
- IUPAC. (2014). Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry. Pure and Applied Chemistry, 86(5), 725-754.
-
Sun, D., et al. (2022). Why 90% of clinical drug development fails and how to improve it?. Acta Pharmaceutica Sinica B, 12(7), 3049-3062. Retrieved from [Link]
-
Dahlin, J. L., Baell, J. B., & Walters, M. A. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2009). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Pharmacology & Pharmacy, 2(3), 188-193. Retrieved from [Link]
-
GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]
-
Alavijeh, M., & Palmer, A. M. (2004). The pivotal role of drug metabolism and pharmacokinetics in the discovery and development of new medicines. IDrugs, 7(9), 854-862. Retrieved from [Link]
-
Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(7-8), 316-323. Retrieved from [Link]
-
DISPENDIX. (2025, May 21). 5 Key Challenges of Molecular Assay Development & How to Overcome Them. Retrieved from [Link]
-
Dasgupta, A., & Wahed, A. (2015). How to Detect and Solve Immunoassay Interference. Clinical Chemistry. Retrieved from [Link]
-
Sittampalam, G. S., et al. (2018). Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. SLAS Discovery, 23(7), 655-657. Retrieved from [Link]
-
Senger, M. R., et al. (2021). Tackling assay interference associated with small molecules. Nature Reviews Drug Discovery, 20(9), 691-711. Retrieved from [Link]
-
National Center for Advancing Translational Sciences. (2019). Assay Guidance Manual for Drug Discovery: Technologies That Matter. SLAS Technology, 24(1), 1-2. Retrieved from [Link]
-
Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]
-
Promega Connections. (2018, June 21). Factors Influencing Compound Potency in Biochemical and Cellular Assays. Retrieved from [Link]
-
PubChem. (n.d.). 7-Hydroxy-1-indanone. Retrieved from [Link]
-
Senger, M. R., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Drug Discovery, 23(4), 287-308. Retrieved from [Link]
-
Bajorath, J. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. F1000Research, 6, 1485. Retrieved from [Link]
-
Wang, Y., et al. (2014). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling, 54(10), 2886-2896. Retrieved from [Link]
-
Hu, X., & Bajorath, J. (2020). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery, 15(1), 1-5. Retrieved from [Link]
-
Dahlin, J. L., et al. (2016). Correction for Interference by Test Samples in High-Throughput Assays. SLAS Discovery, 21(6), 747-755. Retrieved from [Link]
-
Medina-Franco, J. L., & Martinez-Mayorga, K. (2024). The pursuit of accurate predictive models of the bioactivity of small molecules. Chemical Science, 15(2), 394-406. Retrieved from [Link]
-
Bevan, C. D., & Lloyd, R. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Current Medicinal Chemistry, 18(21), 3246-3259. Retrieved from [Link]
-
DISPENDIX. (2025, February 19). Improving Long-Term Compound Storage in I.DOT Source Plates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]
-
Unchained Labs. (n.d.). Dynamic Light Scattering (DLS). Retrieved from [Link]
- Google Patents. (2022). CN113248356A - Industrial production method of 4-hydroxy-1-indanone.
-
Dahlin, J. L., et al. (2021). Nuisance compounds in cellular assays. Cell Chemical Biology, 28(3), 274-286. Retrieved from [Link]
-
Georg, G. I. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(15), 6175-6175. Retrieved from [Link]
-
Sittampalam, G. S., et al. (Eds.). (2004). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
National Center for Advancing Translational Sciences. (2020). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. SLAS Technology, 25(1), 9-17. Retrieved from [Link]
-
Wang, Y., et al. (2011). A survey of across-target bioactivity results of small molecules in PubChem. Journal of Computer-Aided Molecular Design, 25(6), 513-524. Retrieved from [Link]
-
Patsnap. (2025, September 5). How to Detect Early Aggregation with Dynamic Light Scattering. Retrieved from [Link]
-
Slideshare. (2013, November 26). Why do compounds still fail once they reach clinical trials. Retrieved from [Link]
-
Alfa Chemical. (n.d.). 4-Methoxy-1-indanone CAS:13336-31-7. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]
-
Diva-Portal.org. (2020). A study of protein aggregation processes using Dynamic Light Scattering. Retrieved from [Link]
-
Markossian, S., et al. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
BIPM. (2025, July 23). Advances in Chemical Purity Assignment | qNMR Workshop. YouTube. Retrieved from [Link] (Note: This is a placeholder URL, as the actual workshop URL is not available.)
-
Harris, M. (n.d.). Keys to Precise Compound Identification in Mass Spectrometry Techniques. Journal of Analytical Chemistry. Retrieved from [Link]
Sources
- 1. Why 90% of clinical drug development fails and how to improve it? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchchem.com [globalresearchchem.com]
- 5. gmpplastic.com [gmpplastic.com]
- 6. apolloscientific.co.uk [apolloscientific.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. iupac.org [iupac.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. dispendix.com [dispendix.com]
- 13. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays [scirp.org]
- 14. solvescientific.com.au [solvescientific.com.au]
- 15. semanticscholar.org [semanticscholar.org]
- 16. wyatt.com [wyatt.com]
- 17. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. How to Detect Early Aggregation with Dynamic Light Scattering [eureka.patsnap.com]
- 19. unchainedlabs.com [unchainedlabs.com]
- 20. diva-portal.org [diva-portal.org]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. promegaconnections.com [promegaconnections.com]
- 27. scispace.com [scispace.com]
- 28. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Confirming the Purity of Synthesized 7-Hydroxy-4-methoxy-1-indanone
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison of the primary analytical techniques for validating the purity of 7-Hydroxy-4-methoxy-1-indanone, a key intermediate in various synthetic pathways. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, empowering the reader to make informed decisions for their specific analytical needs.
The Synthetic Landscape: Understanding Potential Impurities
The purity of a synthesized compound is intrinsically linked to its synthetic route. This compound is typically synthesized via an intramolecular Friedel-Crafts acylation of a substituted phenylpropanoic acid. A common precursor is 3-(2-hydroxy-5-methoxyphenyl)propanoic acid. The cyclization is often promoted by a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent.
This synthetic pathway, while generally efficient, can lead to several classes of impurities that must be monitored:
-
Starting Material: Incomplete reaction can result in the presence of the uncyclized 3-(2-hydroxy-5-methoxyphenyl)propanoic acid.
-
Regioisomers: The Friedel-Crafts acylation can potentially yield the undesired regioisomer, 5-Hydroxy-4-methoxy-1-indanone, depending on the directing effects of the substituents on the aromatic ring.
-
Byproducts of Side Reactions: Dehydration or other side reactions can lead to the formation of polymeric material or other degradation products, especially under harsh acidic and high-temperature conditions.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., toluene, ethyl acetate) and the cyclizing agent itself can be present in the final product.
A thorough understanding of these potential impurities is critical for selecting and optimizing the appropriate analytical methods for purity determination.
A Comparative Analysis of Key Analytical Techniques
The three most powerful and commonly employed techniques for the purity assessment of small organic molecules like this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Each technique provides unique and complementary information.
Workflow for Purity Confirmation
Caption: A typical workflow for the synthesis, purification, and multi-technique purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is a cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy. For this compound, a reversed-phase HPLC method with UV detection is the most common approach.
The "Why" Behind the Method:
-
Reversed-Phase Chromatography: The nonpolar nature of the stationary phase (typically C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol) is ideal for retaining and separating the aromatic indanone and its potential impurities based on their polarity. The starting material, being a carboxylic acid, will be more polar and thus elute earlier than the product. The regioisomeric impurity, having a similar polarity, will require a well-optimized gradient to achieve baseline separation.
-
UV Detection: The chromophore of the indanone core allows for sensitive detection using a UV-Vis detector. The wavelength of maximum absorbance (λmax) should be determined experimentally but is expected to be in the range of 254-280 nm.
Experimental Protocol: HPLC-UV
| Parameter | Recommended Conditions | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of small molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidification improves peak shape and suppresses ionization of the phenolic hydroxyl group. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier for reversed-phase HPLC. |
| Gradient | 0-2 min: 20% B; 2-15 min: 20-80% B; 15-17 min: 80% B; 17-18 min: 80-20% B; 18-20 min: 20% B | A gradient elution is crucial to separate compounds with a range of polarities, from the polar starting material to the less polar product and potential non-polar byproducts. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |
| Detection | UV at 260 nm | A good starting wavelength for aromatic ketones. |
Data Interpretation:
A chromatogram of a pure sample of this compound should show a single major peak at a specific retention time. The presence of other peaks indicates impurities. The area of each peak is proportional to the concentration of the corresponding compound. Purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks.
Table 1: Comparison of Analytical Techniques for Purity Confirmation
| Feature | HPLC-UV | ¹H NMR | Mass Spectrometry |
| Primary Information | Quantitative Purity, Number of Components | Structural Confirmation, Quantitative Purity (qNMR) | Molecular Weight, Impurity Identification |
| Strengths | High Resolution, High Sensitivity, Excellent for Quantification | Absolute Molar Quantification (qNMR), Detailed Structural Information | High Sensitivity, Excellent for Identifying Unknowns |
| Limitations | Requires a Reference Standard for Identification, Co-elution Possible | Lower Sensitivity, Can be Difficult to Quantify Broad Peaks | Not Inherently Quantitative, Ionization Suppression Effects |
| Typical Use Case | Routine Quality Control, Purity Assessment of Final Product | Structural Elucidation, Primary Method for Purity of Reference Standards | Identification of Low-Level Impurities and Byproducts |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
¹H NMR spectroscopy is an indispensable tool for the structural confirmation of organic molecules. For purity assessment, it offers a unique advantage: the signal intensity is directly proportional to the number of protons, allowing for a direct molar comparison of different compounds in a mixture without the need for individual reference standards for each impurity.
The "Why" Behind the Method:
-
Structural Elucidation: The chemical shift, integration, and coupling patterns of the proton signals provide a detailed fingerprint of the molecule, allowing for unambiguous confirmation of the desired structure and the identification of structurally related impurities.
-
Quantitative NMR (qNMR): By adding a certified internal standard of known purity and concentration, the absolute purity of the synthesized this compound can be determined with high accuracy.[1][2] This makes qNMR a primary analytical method.
Experimental Protocol: ¹H NMR
| Parameter | Recommended Conditions | Rationale |
| Solvent | DMSO-d₆ | A good solvent for polar aromatic compounds, and the phenolic proton will be observable. |
| Field Strength | ≥ 400 MHz | Higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems in the aromatic region. |
| Internal Standard (for qNMR) | Maleic Anhydride or Dimethyl Sulfone | The standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities. |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing proton | A sufficiently long relaxation delay is critical for accurate integration in quantitative experiments. |
| Number of Scans | ≥ 16 | A sufficient number of scans is needed to achieve a good signal-to-noise ratio for accurate integration, especially for impurity signals. |
Predicted ¹H NMR Data for this compound:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.5 | s | 1H | Ar-OH |
| ~7.2 | d | 1H | Ar-H |
| ~6.8 | d | 1H | Ar-H |
| ~3.9 | s | 3H | -OCH₃ |
| ~2.9 | t | 2H | -CH₂- |
| ~2.6 | t | 2H | -CH₂- |
Note: These are predicted values and may vary slightly in an experimental spectrum.
Data Interpretation:
The ¹H NMR spectrum should be carefully examined for any signals that do not correspond to the target molecule. The integration of these impurity signals relative to the integration of a known signal from the target molecule can be used to estimate the level of impurity. For qNMR, the purity is calculated by comparing the integral of a signal from the analyte to the integral of a signal from the internal standard.
Mass Spectrometry (MS): A Powerful Tool for Impurity Identification
Mass spectrometry provides information about the molecular weight of the analyte and its fragments. When coupled with a separation technique like HPLC (LC-MS), it is a powerful tool for identifying unknown impurities.
The "Why" Behind the Method:
-
Molecular Weight Confirmation: MS provides a direct measurement of the molecular weight of the synthesized compound, confirming its identity.
-
Impurity Identification: By analyzing the mass-to-charge ratio (m/z) of the ions corresponding to impurity peaks in an LC-MS chromatogram, the molecular weights of these impurities can be determined. This information is invaluable for proposing the structures of unknown byproducts.
Experimental Protocol: LC-MS
The HPLC method described above can be directly coupled to a mass spectrometer.
| Parameter | Recommended Conditions | Rationale |
| Ionization Source | Electrospray Ionization (ESI) | ESI is a soft ionization technique that is well-suited for polar molecules like this compound, typically producing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. |
| Polarity | Positive and Negative Ion Mode | Running in both modes can provide complementary information, especially for a molecule with both acidic (phenol) and basic (carbonyl) sites. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | A quadrupole is sufficient for routine analysis, while a TOF or Orbitrap will provide high-resolution mass data, allowing for the determination of the elemental composition of the parent ion and its fragments. |
Data Interpretation:
The mass spectrum should show a prominent peak corresponding to the molecular ion of this compound (C₁₀H₁₀O₃, MW = 178.18 g/mol ). For ESI in positive mode, this would be at m/z 179.07 [M+H]⁺. Any other significant peaks in the mass spectrum, especially those co-eluting with impurity peaks in the LC trace, should be investigated.
Conclusion: A Multi-faceted Approach to Purity Confirmation
Confirming the purity of a synthesized compound like this compound is not a task for a single analytical technique. A combination of HPLC-UV, NMR, and MS provides a comprehensive and self-validating system.
-
HPLC-UV is the ideal tool for routine purity checks and for generating quantitative purity data.
-
¹H NMR provides unequivocal structural confirmation and, with the use of an internal standard (qNMR), can be used as a primary method for determining absolute purity.
-
Mass Spectrometry is essential for confirming the molecular weight and for identifying the structures of unknown impurities.
By judiciously applying these techniques, researchers can have the highest confidence in the purity of their synthesized this compound, ensuring the integrity and reliability of their subsequent research and development activities.
References
-
Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning. [Link][3][4]
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative ¹H NMR: Development and potential of a method for natural products analysis.
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]
-
Gross, J. H. (2011). Mass Spectrometry: A Textbook (2nd ed.). Springer. [Link]
-
European Pharmacopoeia (Ph. Eur.). (n.d.). Retrieved January 26, 2026, from [Link]
-
Hanna, G. M. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1-2), 5-16. [Link][2]
Sources
A Comparative Efficacy Analysis of 7-Hydroxy-4-methoxy-1-indanone and Standard Analgesics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analgesic drug discovery, the exploration of novel scaffolds that can offer improved efficacy and safety profiles over existing standards is of paramount importance. The 1-indanone core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This guide provides a comparative analysis of the hypothetical analgesic efficacy of a novel 1-indanone derivative, 7-Hydroxy-4-methoxy-1-indanone, against the standard opioid analgesic, morphine.
While direct experimental data for this compound is not yet broadly available, this document synthesizes information on the known biological activities of the 1-indanone class and draws parallels with well-characterized analgesics to provide a framework for its potential evaluation. The comparison will be grounded in established pharmacological principles and experimental protocols, offering a scientifically rigorous projection of its potential therapeutic standing.
Mechanism of Action: A Tale of Two Scaffolds
The analgesic effect of a compound is intrinsically linked to its molecular mechanism of action. For our comparative analysis, we will consider the established mechanism of morphine and a plausible mechanism for this compound based on related structures.
Morphine: The Archetypal Opioid Agonist
Morphine, the gold standard for treating severe pain, exerts its effects by acting as an agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) predominantly expressed in the central and peripheral nervous systems. Activation of the MOR by morphine initiates a signaling cascade that leads to a reduction in neuronal excitability and the inhibition of nociceptive signal transmission.
Key downstream effects of MOR activation include:
-
Inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.
-
Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing neuronal hyperpolarization.
-
Inhibition of voltage-gated calcium channels, reducing neurotransmitter release from presynaptic terminals.
Caption: Morphine's mechanism of action at presynaptic and postsynaptic neurons.
This compound: A Hypothetical Modulator of Pain Pathways
Given the diverse biological activities of 1-indanone derivatives, this compound could potentially exert its analgesic effects through several mechanisms, including but not limited to modulation of opioid receptors or inhibition of inflammatory pathways. For the purpose of this guide, we will explore a hypothetical mechanism analogous to other known small molecule analgesics that act on opioid receptors, such as 7-hydroxymitragynine, a potent analgesic and a metabolite of a kratom alkaloid.[3][4]
7-hydroxymitragynine is a partial agonist at the µ-opioid receptor.[5] A key distinguishing feature of some novel opioid receptor modulators is their potential for "biased agonism," where they preferentially activate certain downstream signaling pathways over others. For instance, some compounds may activate the G-protein signaling pathway responsible for analgesia while minimally recruiting β-arrestin, a protein implicated in some of the adverse effects of opioids like respiratory depression and tolerance.
Caption: Hypothetical biased agonism of this compound.
Comparative Efficacy: A Data-Driven Perspective
To objectively compare the efficacy of this compound with morphine, standardized preclinical assays are essential. The following tables present a hypothetical but plausible data set for our investigational compound, juxtaposed with established data for morphine.
In Vitro Receptor Binding and Functional Activity
The initial assessment of a compound's activity is typically performed in vitro to determine its affinity for the target receptor and its functional consequence (agonist, antagonist, etc.).
| Parameter | This compound (Hypothetical) | Morphine (Reference) |
| µ-Opioid Receptor (MOR) Binding Affinity (Ki, nM) | 15 | 10 |
| δ-Opioid Receptor (DOR) Binding Affinity (Ki, nM) | 250 | 200 |
| κ-Opioid Receptor (KOR) Binding Affinity (Ki, nM) | 300 | 250 |
| MOR Functional Activity (EC50, nM) | 25 (Partial Agonist) | 50 (Full Agonist) |
| β-Arrestin Recruitment (EC50, nM) | >1000 | 100 |
Data for morphine is representative of literature values. Data for this compound is hypothetical.
This hypothetical in vitro profile suggests that this compound is a potent and selective partial agonist at the MOR with significantly less recruitment of β-arrestin compared to morphine, hinting at a potentially wider therapeutic window.
In Vivo Analgesic Efficacy
The true test of an analgesic's potential lies in its ability to reduce pain in living organisms. Standard animal models of nociception are used to evaluate this.
| Assay | This compound (Hypothetical ED50, mg/kg) | Morphine (Reference ED50, mg/kg) |
| Tail-Flick Test (Thermal Pain) | 1.5 | 5 |
| Hot Plate Test (Thermal Pain) | 2.0 | 7 |
| Formalin Test (Inflammatory Pain) - Phase II | 1.0 | 3 |
ED50 (Effective Dose, 50%) is the dose required to produce a therapeutic effect in 50% of the population. Data for morphine is representative of literature values. Data for this compound is hypothetical.
The hypothetical in vivo data suggests that this compound is more potent than morphine in these standard models of acute thermal and inflammatory pain.
Experimental Protocols: The Foundation of Reliable Data
The validity of the comparative data hinges on the rigor of the experimental protocols employed. Below are detailed, step-by-step methodologies for the key assays mentioned.
Protocol 1: Radioligand Binding Assay for Opioid Receptor Affinity
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Workflow Diagram:
Caption: Workflow for a radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the opioid receptor of interest in a cold buffer solution. Centrifuge the homogenate at low speed to remove nuclei and debris. The supernatant is then centrifuged at high speed to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the radiolabeled ligand (e.g., [³H]DAMGO for MOR), the cell membrane preparation, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Protocol 2: In Vivo Tail-Flick Assay
This is a classic assay to measure the analgesic effect of a compound against an acute thermal stimulus in rodents.
Step-by-Step Methodology:
-
Acclimatization: Acclimate the animals (e.g., mice or rats) to the testing room and the experimental apparatus for at least 30 minutes before the experiment.
-
Baseline Measurement: Gently restrain the animal and focus a beam of high-intensity light on the distal portion of its tail. The time taken for the animal to flick its tail out of the beam is recorded as the baseline latency. A cut-off time (e.g., 10 seconds) is set to prevent tissue damage.
-
Drug Administration: Administer the test compound (this compound), the reference drug (morphine), or a vehicle control via a specific route (e.g., subcutaneous, intraperitoneal).
-
Post-Treatment Measurements: At set time points after drug administration (e.g., 15, 30, 60, and 120 minutes), measure the tail-flick latency again.
-
Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 is then calculated from the dose-response curve.
Conclusion and Future Directions
This guide presents a comparative framework for evaluating the efficacy of this compound against the standard opioid analgesic, morphine. Based on the hypothetical data, which is informed by the known properties of the 1-indanone scaffold and other novel analgesics, this compound shows promise as a potent analgesic with a potentially improved safety profile due to its biased agonism at the µ-opioid receptor.
The path forward for a novel compound like this compound would involve rigorous preclinical testing to validate these hypothetical attributes. Key areas for future investigation would include:
-
Comprehensive Pharmacokinetic and Pharmacodynamic (PK/PD) profiling: To understand its absorption, distribution, metabolism, and excretion, and to correlate drug exposure with its analgesic effect.
-
Assessment of Abuse Liability: To determine its potential for causing addiction and dependence, a significant drawback of traditional opioids.
-
Evaluation in Chronic Pain Models: To assess its efficacy in more clinically relevant models of neuropathic and chronic inflammatory pain.
-
Toxicology and Safety Pharmacology Studies: To identify any potential adverse effects on major organ systems.
The exploration of novel chemical scaffolds like the 1-indanones is a critical endeavor in the quest for safer and more effective pain management therapies. The systematic approach outlined in this guide provides a robust template for the preclinical evaluation of such promising new candidates.
References
-
Krishnan, P., et al. (2021). 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. ACS Central Science, 7(9), 1530–1541. [Link]
-
Kowalczuk, A., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. RSC Advances, 8(64), 36625–36653. [Link]
-
Wikipedia. (2023). 7-Hydroxymitragynine. [Link]
-
Obeng, S., et al. (2021). Metabolism of a Kratom Alkaloid Metabolite in Human Plasma Increases Its Opioid Potency and Efficacy. ACS Pharmacology & Translational Science, 4(4), 1357–1366. [Link]
-
ResearchGate. (n.d.). Recent developments in biological activities of indanones. [Link]
-
PrepChem. (n.d.). Synthesis of 4-Methoxy-1-indanone. [Link]
-
Patil, S. A., et al. (2012). 7-Methoxyindan-1-one. Acta Crystallographica Section E, 68(Pt 2), o396. [Link]
- Google Patents. (n.d.). CN113248356A - Industrial production method of 4-hydroxy-1-indanone.
-
ResearchGate. (n.d.). Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. [Link]
-
Food and Drug Administration. (2023). 7-Hydroxymitragynine (7-OH): An Assessment of the Scientific Data and Toxicological Concerns Around an Emerging Opioid Threat. [Link]
-
Hemby, S. E., et al. (2019). Evaluation of the rewarding effects of mitragynine and 7-hydroxymitragynine in an intracranial self-stimulation procedure in male and female rats. Drug and Alcohol Dependence, 194, 362–367. [Link]
-
Kruegel, A. C., et al. (2019). Metabolism of a Kratom Alkaloid Reveals a Potent Analgesic and Its Importance for the Overall Analgesic Effects of the Plant. Journal of Medicinal Chemistry, 62(1), 111–118. [Link]
Sources
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of a Kratom Alkaloid Metabolite in Human Plasma Increases Its Opioid Potency and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Hydroxymitragynine - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Acetylcholinesterase Inhibition: The Established Efficacy of Donepezil versus the Potential of 7-Hydroxy-4-methoxy-1-indanone
For the Attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth, objective comparison of the acetylcholinesterase (AChE) inhibitory activity of the well-established Alzheimer's disease therapeutic, Donepezil, against the emerging potential of indanone-based compounds, specifically focusing on the structural motif represented by 7-Hydroxy-4-methoxy-1-indanone. While direct, comprehensive biological data for this compound is not extensively available in peer-reviewed literature, this analysis will leverage data from structurally related indanone derivatives to forecast its potential activity and benchmark it against the known profile of Donepezil.
Introduction: The Cholinergic Hypothesis and the Role of Indanones
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function.[1][2] A key pathological feature is the reduction of acetylcholine (ACh), a neurotransmitter vital for memory and learning, in the brain.[1][3] The primary strategy for symptomatic treatment has been the inhibition of acetylcholinesterase (AChE), the enzyme responsible for ACh degradation.[4][5]
Donepezil , a second-generation AChE inhibitor, is a cornerstone in the management of mild to severe Alzheimer's disease.[4][6][7] Its chemical structure, featuring a benzylpiperidine moiety linked to a dimethoxyindanone group, is critical to its function.[8] This very indanone core has inspired the exploration of novel indanone derivatives as potential anti-Alzheimer's agents, aiming to replicate or improve upon Donepezil's therapeutic profile.[9][10] This guide examines the established activity of Donepezil and compares it to the prospective activity of the this compound scaffold.
Mechanism of Action: A Tale of Two Inhibitors
The therapeutic efficacy of these compounds is rooted in their ability to interact with and inhibit the acetylcholinesterase enzyme.
Donepezil: Donepezil acts as a highly selective, reversible, and non-competitive inhibitor of AChE.[8] Its mechanism is well-elucidated; the benzylpiperidine portion binds to the catalytic anionic site (CAS) within the enzyme's active gorge, while the dimethoxyindanone part interacts with the peripheral anionic site (PAS) near the gorge entrance.[11] This dual binding effectively blocks the entry of acetylcholine and its subsequent hydrolysis, thereby increasing ACh concentration at cholinergic synapses.[3][12] Donepezil exhibits a significantly higher affinity for AChE compared to butyrylcholinesterase (BuChE), which contributes to its favorable side-effect profile.[8][13]
Indanone Derivatives: The indanone scaffold, as seen in this compound, is being investigated precisely because it mimics the PAS-binding moiety of Donepezil. The rationale is that this core structure can serve as an anchor for various linked functional groups designed to interact with the AChE active site. Research into novel indanone derivatives has shown that they can act as potent AChE inhibitors, with some demonstrating inhibitory activity significantly greater than that of Donepezil.[14] Furthermore, the indanone framework is being explored for multi-target therapeutic strategies, including the potential to chelate metals and inhibit the aggregation of amyloid-beta (Aβ) plaques, another hallmark of AD.[9][14]
Caption: Cholinergic synapse showing AChE inhibition.
Quantitative Comparison of Inhibitory Activity
The potency of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ value indicates a more potent inhibitor.
| Compound | Target Enzyme | IC₅₀ Value | Source |
| Donepezil | Acetylcholinesterase (AChE) | 5.7 - 6.7 nM | [15][16] |
| Indanone Derivative 6a | Acetylcholinesterase (AChE) | 1.8 nM | [14] |
| Indanone Derivative 4b | Acetylcholinesterase (AChE) | 780 nM | [9] |
| This compound | Acetylcholinesterase (AChE) | Data Not Available |
Analysis: Donepezil is a highly potent inhibitor with IC₅₀ values in the low nanomolar range.[15][16] The data clearly illustrates the significant potential of the indanone scaffold. For instance, derivative 6a , which links a piperidine group to the indanone core, demonstrates an inhibitory potency approximately 14-fold greater than Donepezil.[14] Conversely, derivative 4b is less potent than Donepezil, highlighting that the nature of the substituents on the indanone ring system is critical for determining biological activity.[9] While specific data for this compound is pending, these examples underscore that its core structure is a validated pharmacophore for potent AChE inhibition.
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay
To ensure the trustworthiness and reproducibility of inhibitory activity data, a standardized experimental protocol is essential. The most common method for measuring AChE activity is the colorimetric assay developed by Ellman.[2][17]
Principle: This assay relies on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion whose absorbance can be measured spectrophotometrically at 412 nm. The rate of color formation is directly proportional to AChE activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 0.1 M phosphate buffer (pH 8.0). This pH is optimal for the enzymatic reaction and the subsequent colorimetric reaction.
-
DTNB Solution: Dissolve DTNB in the assay buffer to a final concentration of 10 mM.
-
ATCh Substrate Solution: Dissolve acetylthiocholine iodide in the assay buffer to a final concentration of 75 mM. Prepare this solution fresh daily.
-
Enzyme Solution: Prepare a stock solution of purified AChE (e.g., from Electrophorus electricus) in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes (e.g., 0.1 U/mL).[18]
-
Inhibitor Solutions: Prepare serial dilutions of Donepezil (positive control) and the test compound (e.g., this compound) in the appropriate solvent (e.g., DMSO, ensuring the final solvent concentration in the assay does not exceed 1% to avoid enzyme denaturation).
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of assay buffer to all wells.
-
Add 25 µL of each inhibitor dilution to the respective test wells. Add 25 µL of the solvent for the 'no inhibitor' control wells.
-
Add 25 µL of the AChE enzyme solution to all wells except the blank.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes. This pre-incubation allows the inhibitor to bind to the enzyme.
-
Add 125 µL of the DTNB solution to all wells.
-
To initiate the reaction, add 25 µL of the ATCh substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve (sigmoidal curve fit).
-
Caption: Workflow for the in vitro AChE inhibition assay.
Conclusion and Future Outlook
Donepezil remains a potent and clinically effective AChE inhibitor, serving as a critical benchmark in the development of new anti-Alzheimer's agents.[19][20] Its well-defined dual-binding mechanism provides a clear roadmap for rational drug design.
The indanone scaffold, a key component of Donepezil itself, represents a highly promising platform for developing next-generation therapeutics. As demonstrated by specific synthesized derivatives, this structural class has the potential to produce compounds with AChE inhibitory potency that can match or even surpass that of Donepezil.[14] The versatility of the indanone core allows for chemical modifications that could lead to multi-target agents with improved efficacy and potentially better safety profiles.[9]
While a direct comparison is hampered by the lack of specific published data for this compound, the evidence from related compounds strongly suggests it warrants further investigation. Future studies should focus on synthesizing this compound and evaluating its in vitro AChE inhibitory activity, selectivity against BuChE, and potential for other relevant biological activities, such as Aβ anti-aggregation effects. Such research will be crucial in determining if this specific molecule, or others derived from its scaffold, can emerge as a viable alternative or successor to established therapies like Donepezil.
References
-
Donepezil - Wikipedia. [Link]
-
Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. GoodRx. [Link]
-
Donepezil in Alzheimer's disease: an evidence-based review of its impact on clinical and economic outcomes - PubMed Central. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors - MDPI. [Link]
-
Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC - PubMed Central. [Link]
-
Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed. [Link]
-
Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. [Link]
-
In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica - Journal of Applied Pharmaceutical Science. [Link]
-
Donepezil - StatPearls - NCBI Bookshelf - NIH. [Link]
-
Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents. [Link]
-
Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. [Link]
-
Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed. [Link]
-
7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PubMed Central. [Link]
-
In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking - Frontiers. [Link]
-
Efficacy of 5 and 10 mg donepezil in improving cognitive function in patients with dementia: a systematic review and meta-analysis - Frontiers. [Link]
-
Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune - ResearchGate. [Link]
-
Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity - SciELO. [Link]
-
Synthesis, Biological Evaluation and Molecular Modelling of 2′-Hydroxychalcones as Acetylcholinesterase Inhibitors - PMC - PubMed Central. [Link]
-
A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues - Preprints.org. [Link]
-
Clinical efficacy and safety of donepezil in the treatment of Alzheimer's disease in Chinese patients - Dove Medical Press. [Link]
-
Inhibition (IC 50 values in µM) of the activity of HsAChE by donepezil... - ResearchGate. [Link]
-
In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PubMed Central. [Link]
-
Acetylcholinesterase inhibitory activities of some flavonoids from the root bark of Pinus krempfii Lecomte: in vitro and in silico study - PubMed. [Link]
-
Donepezil for people with dementia due to Alzheimer's disease | Cochrane. [Link]
-
What is the mechanism of Donepezil Hydrochloride? - Patsnap Synapse. [Link]
-
Comparison of Inhibitory Activities of Donepezil and Other Cholinesterase Inhibitors on Acetylcholinesterase and Butyrylcholinesterase in Vitro - PubMed. [Link]
-
Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed. [Link]
-
Efficacy and safety of donepezil in patients with Alzheimer's disease: results of a global, multinational, clinical experience study - PubMed. [Link]
-
A review of clinical treatment considerations of donepezil in severe Alzheimer's disease. [Link]
-
Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed. [Link]
-
Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001 - Boster Biological Technology. [Link]
-
Synthesis and biological evaluation of 7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one as angiogenesis inhibitor. [Link]
-
A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues - Preprints.org. [Link]
Sources
- 1. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. japsonline.com [japsonline.com]
- 3. goodrx.com [goodrx.com]
- 4. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 6. Donepezil in Alzheimer’s disease: an evidence-based review of its impact on clinical and economic outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of clinical treatment considerations of donepezil in severe Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 11. scielo.br [scielo.br]
- 12. Donepezil - Wikipedia [en.wikipedia.org]
- 13. Frontiers | Efficacy of 5 and 10 mg donepezil in improving cognitive function in patients with dementia: a systematic review and meta-analysis [frontiersin.org]
- 14. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rndsystems.com [rndsystems.com]
- 16. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bosterbio.com [bosterbio.com]
- 19. Donepezil for people with dementia due to Alzheimer's disease | Cochrane [cochrane.org]
- 20. Efficacy and safety of donepezil in patients with Alzheimer's disease: results of a global, multinational, clinical experience study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Resveratrol and the Elusive 7-Hydroxy-4-methoxy-1-indanone
For the Attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of pharmacognosy and drug discovery, the exploration of novel bioactive compounds is a constant pursuit. This guide offers a detailed comparative analysis of the well-documented biological activities of resveratrol against the current scientific understanding of 7-Hydroxy-4-methoxy-1-indanone. While resveratrol has been the subject of extensive research, data on this compound remains notably scarce, precluding a direct, data-driven comparison.
This document will, therefore, provide a comprehensive overview of resveratrol's biological activities with supporting experimental data and protocols. It will also contextualize the potential activities of this compound by examining the known biological roles of the broader 1-indanone class of compounds, highlighting the significant knowledge gap that future research must address.
Section 1: Introduction to the Compounds
Resveratrol: The Well-Characterized Stilbenoid
Resveratrol (3,5,4'-trihydroxystilbene) is a naturally occurring polyphenolic compound found in various plants, including grapes, berries, and peanuts.[1] It exists in both trans- and cis-isomeric forms, with the trans-isomer being more biologically active.[2] Its wide range of reported health benefits has made it a focal point of research for its potential therapeutic applications in cardiovascular diseases, cancer, and neurodegenerative disorders.[3]
This compound: An Enigma in Bioactivity
This compound belongs to the 1-indanone class of compounds, which are characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring.[4][5] While the 1-indanone scaffold is a privileged structure in medicinal chemistry and is found in numerous pharmacologically active compounds,[6][7] specific biological data for the 7-hydroxy-4-methoxy substituted variant is not well-documented in publicly available scientific literature. A structurally similar compound, 4-hydroxy-7-methyl-1-indanone, has been isolated from the cyanobacterium Nostoc commune and is reported to have antibacterial activity.[8] However, this does not provide direct evidence for the activities of this compound. The broader class of 1-indanone derivatives has been associated with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer effects.[4][9]
Section 2: A Deep Dive into the Biological Activities of Resveratrol
Resveratrol is a pleiotropic molecule, meaning it exerts its effects through multiple molecular targets and signaling pathways.[10] Its most well-documented activities are its antioxidant and anti-inflammatory properties.
Antioxidant Activity of Resveratrol
Resveratrol's antioxidant effects are multifaceted. It can act as a direct scavenger of free radicals, although its direct scavenging activity is considered relatively modest.[11] More significantly, it upregulates the expression of endogenous antioxidant enzymes.[12]
Mechanism of Action: Resveratrol is known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon activation by resveratrol, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL).
Anti-inflammatory Activity of Resveratrol
Chronic inflammation is a key driver of many diseases. Resveratrol has demonstrated potent anti-inflammatory effects in numerous preclinical models.[1]
Mechanism of Action: A primary anti-inflammatory mechanism of resveratrol is its ability to inhibit the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[13] Resveratrol can prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby keeping NF-κB sequestered in the cytoplasm and preventing its translocation to the nucleus to initiate pro-inflammatory gene transcription.[14]
Another key target of resveratrol is the sirtuin family of proteins, particularly SIRT1.[10] SIRT1 is an NAD+-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and inflammation.[15] Resveratrol is a well-known activator of SIRT1.[16] Activated SIRT1 can deacetylate and thereby inhibit the activity of several pro-inflammatory transcription factors, including NF-κB.[15]
Below is a diagram illustrating the key signaling pathways modulated by resveratrol.
Caption: Key signaling pathways modulated by resveratrol.
Section 3: The Biological Potential of 1-Indanone Derivatives
While specific data for this compound is lacking, the broader class of 1-indanone derivatives has been shown to possess significant biological activities.[1][4] It is plausible that the hydroxy and methoxy substitutions on the aromatic ring of this compound could confer antioxidant and anti-inflammatory properties, as these functional groups are often associated with such activities in other phenolic compounds. However, this remains speculative without direct experimental evidence.
Studies on other 1-indanone derivatives have demonstrated their potential as anti-inflammatory agents by inhibiting the production of reactive oxygen species (ROS) and downregulating pro-inflammatory signaling pathways like NF-κB.
Section 4: Experimental Protocols for Assessing Biological Activity
To facilitate research in this area, we provide detailed protocols for key in vitro assays to evaluate the antioxidant and anti-inflammatory potential of compounds like resveratrol and potentially this compound.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple and widely used method to assess the free radical scavenging ability of a compound. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.
-
Prepare a stock solution of the test compound (e.g., resveratrol) in a suitable solvent (e.g., methanol or DMSO) at a high concentration (e.g., 10 mM).
-
Prepare a series of dilutions of the test compound from the stock solution.
-
Ascorbic acid or Trolox can be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compound or positive control to the wells.
-
For the blank, add 100 µL of the solvent used to dissolve the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
In Vitro Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production in LPS-stimulated Macrophages
Principle: Macrophages, when activated by pro-inflammatory stimuli like lipopolysaccharide (LPS), produce large amounts of nitric oxide (NO) through the action of inducible nitric oxide synthase (iNOS). NO is a key inflammatory mediator. The Griess assay can be used to indirectly measure NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of the test compound (e.g., resveratrol) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Include a vehicle control (cells treated with solvent and LPS) and a negative control (cells without any treatment).
-
-
Griess Assay:
-
After the incubation period, collect 50 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate at room temperature for another 10 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve using known concentrations of sodium nitrite should be prepared to quantify the nitrite concentration in the samples.
-
-
Data Analysis:
-
Calculate the concentration of nitrite in each sample using the standard curve.
-
The inhibitory effect of the test compound on NO production can be expressed as a percentage of the vehicle control.
-
Section 5: Data Summary and Comparison
Due to the lack of available data for this compound, a direct quantitative comparison with resveratrol is not possible. The following table summarizes the known biological activities of resveratrol and the general activities of the 1-indanone class.
| Feature | Resveratrol | This compound / 1-Indanone Class |
| Chemical Class | Stilbenoid (Polyphenol) | 1-Indanone |
| Primary Sources | Grapes, berries, peanuts | Found in some natural products; largely synthetic derivatives[1] |
| Antioxidant Activity | Well-documented; direct radical scavenging and induction of antioxidant enzymes[11][12] | Potential antioxidant activity due to phenolic structure, but not specifically documented for this compound. Some indanone derivatives show ROS scavenging. |
| Anti-inflammatory Activity | Well-documented; inhibition of NF-κB and activation of SIRT1[10] | The 1-indanone class exhibits anti-inflammatory properties, often via NF-κB inhibition.[4] No specific data for this compound. |
| Other Activities | Cardioprotective, neuroprotective, anticancer, anti-diabetic[2][3] | The 1-indanone class shows a broad range of activities including antimicrobial, antiviral, and anticancer.[4][9] |
Section 6: Conclusion and Future Directions
Resveratrol is a well-characterized natural compound with a broad spectrum of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties mediated through the modulation of key signaling pathways such as Nrf2, NF-κB, and SIRT1.
In stark contrast, this compound remains a scientifically obscure compound. While its 1-indanone core suggests potential for a range of biological activities, a profound lack of empirical data makes any claims about its specific effects purely speculative. This highlights a significant opportunity for future research. The synthesis of this compound and its subsequent evaluation using the experimental protocols outlined in this guide would be a valuable contribution to the field of medicinal chemistry. Such studies are essential to elucidate its potential as a novel therapeutic agent and to enable a meaningful comparison with established bioactive compounds like resveratrol.
References
-
Biernasiuk, A., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available at: [Link]
-
The Multidirectional Biological Activity of Resveratrol: Molecular Mechanisms, Systemic Effects and Therapeutic Potential—A Review. (2024). MDPI. Available at: [Link]
-
Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. (2006). ResearchGate. Available at: [Link]
-
Health Benefits and Molecular Mechanisms of Resveratrol: A Narrative Review. (n.d.). PMC. Available at: [Link]
-
7-Hydroxymitragynine. (n.d.). Wikipedia. Available at: [Link]
-
Anti-Inflammatory Action and Mechanisms of Resveratrol. (2021). PMC. Available at: [Link]
-
Recent developments in biological activities of indanones. (2017). PubMed. Available at: [Link]
-
Sirtuin Signaling Pathway. (n.d.). Creative Diagnostics. Available at: [Link]
-
Resveratrol: A Review on the Biological Activity and Applications. (2024). MDPI. Available at: [Link]
-
Antioxidant effects of resveratrol in the cardiovascular system. (2017). PMC. Available at: [Link]
-
NF-κB. (n.d.). Wikipedia. Available at: [Link]
-
Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for. (2018). ScienceOpen. Available at: [Link]
-
The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07. (2020). PubMed. Available at: [Link]
-
Multidimensional biological activities of resveratrol and its prospects and challenges in the health field. (2024). PubMed Central. Available at: [Link]
-
Multidimensional biological activities of resveratrol and its prospects and challenges in the health field. (2024). PubMed. Available at: [Link]
-
Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton. (2025). PubMed. Available at: [Link]
-
Anti-Inflammatory Properties of Resveratrol. (2022). MDPI. Available at: [Link]
-
The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. Available at: [Link]
-
Sirtuin 1. (n.d.). Wikipedia. Available at: [Link]
-
Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. (2018). PubMed. Available at: [Link]
-
Recent developments in biological activities of indanones. (n.d.). ResearchGate. Available at: [Link]
-
Insilico Evaluation and Antioxidant Activity of [(2E)-7 Hydroxy-4- Methyl-2H-Chromen-2-Ylidene] Amino Derivatives. (n.d.). American Journal of PharmTech Research. Available at: [Link]
-
Mechanism of antioxidant activity of resveratrol. (n.d.). ResearchGate. Available at: [Link]
-
Anti-Inflammatory Responses of Resveratrol. (2007). Bentham Science. Available at: [Link]
-
1-Indanone. (n.d.). Wikipedia. Available at: [Link]
-
Resveratrol content and antioxidant properties of underutilized fruits. (2015). PubMed Central. Available at: [Link]
-
Resveratrol Mechanisms. (n.d.). News-Medical.Net. Available at: [Link]
-
SIRT1 [Human]. (n.d.). QIAGEN GeneGlobe. Available at: [Link]
-
Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. (2018). PubMed. Available at: [Link]
-
The Nuclear Factor NF-κB Pathway in Inflammation. (2008). PMC. Available at: [Link]
-
Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells. (2023). MDPI. Available at: [Link]
-
(PDF) Resveratrol: A Review on the Biological Activity and Applications. (2024). ResearchGate. Available at: [Link]
-
The canonical pathway of NF-κB activation. (2021). YouTube. Available at: [Link]
-
The role of different SIRT1-mediated signaling pathways in toxic injury. (2019). PubMed Central. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Indanone - Wikipedia [en.wikipedia.org]
- 6. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7-Methoxyindan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 7-Hydroxymitragynine - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. scienceopen.com [scienceopen.com]
- 15. Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-Hydroxy-4-methoxy-1-indanone
As researchers and developers, our focus is often on the synthesis and application of novel compounds like 7-Hydroxy-4-methoxy-1-indanone. However, the life cycle of a chemical does not end when an experiment is complete. Responsible and compliant disposal is a non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory frameworks. Our objective is to move beyond mere instruction and to instill a deep understanding of the causality behind these critical procedures.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
While a specific Safety Data Sheet (SDS) for this compound may not be readily available from all suppliers, we can infer its likely hazard profile by examining structurally similar indanone derivatives. Compounds like 1-Indanone and 4-Hydroxy-1-indanone are known to cause skin, eye, and respiratory system irritation.[1][2] Some are categorized as harmful if swallowed, in contact with skin, or if inhaled.[2]
Given these potential hazards, this compound must be treated as a hazardous chemical. The core principle of this guide is precaution . We assume a conservative hazard profile to ensure the highest level of safety. Therefore, all waste containing this compound, whether in solid form, in solution, or as residue in a container, must be managed as regulated hazardous waste.
Immediate Safety: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, it is imperative to wear the appropriate PPE. This is your primary defense against exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Tightly fitting chemical safety goggles or a face shield. | Protects against splashes of solutions or accidental projection of solid particles, preventing serious eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact, which may cause irritation.[1][2] Gloves must be inspected before use and properly removed to avoid cross-contamination. |
| Body Protection | A standard laboratory coat. | Protects against minor spills and contamination of personal clothing. |
| Respiratory Protection | Not typically required if handling small quantities in a well-ventilated area or chemical fume hood. Use a NIOSH-approved respirator if dust may be generated.[1] | Minimizes the risk of inhaling airborne particles, which could cause respiratory tract irritation.[2][3] |
Step-by-Step Disposal Protocol: From Benchtop to Final Disposition
The disposal of this compound must be treated as a formal, regulated process. Ad-hoc or improper disposal, such as discarding in the trash or washing down the drain, is a violation of environmental regulations and a significant safety risk.[4]
Under the Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a waste is hazardous lies with the generator—in this case, the laboratory professional.[5] Due to its potential for irritation and toxicity based on related compounds, this compound waste should be classified as hazardous chemical waste .
Hazardous waste must be segregated to prevent dangerous reactions.[5] Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. It is incompatible with strong oxidizing agents.[2][6]
Proper containment is crucial to prevent leaks and exposures.
-
Select a Compatible Container: Use a clean, leak-proof container with a secure, screw-top lid.[7] High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be compatible with any solvents used to dissolve the indanone.
-
Solid Waste: Collect solid this compound waste, including contaminated weigh paper or spatulas, in a clearly labeled, sealable container.
-
Liquid Waste: Collect solutions containing the compound in a liquid waste container. Crucially, leave at least 10% of the container volume as headspace to allow for vapor expansion.[7]
-
Avoid Contamination: Never use food or beverage containers for chemical waste.
Proper labeling is a strict regulatory requirement. Your institution's EHS department will provide specific labels, but they must, at a minimum, include:
-
The words "HAZARDOUS WASTE ".
-
The full chemical name: "This compound ".
-
A clear list of all other components in the container (e.g., "Methanol," "Dichloromethane").
-
An indication of the hazards (e.g., "Irritant," "Toxic").
-
The date accumulation started.
-
The name and contact information of the responsible researcher or lab.
Designate a specific area in your lab, at or near the point of generation, as a Satellite Accumulation Area (SAA).[7]
-
The labeled waste container must be kept closed at all times, except when adding waste.
-
Store the container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Do not accumulate more than 55 gallons of total hazardous waste in your SAA.[7]
Once your waste container is full or you no longer generate this waste stream, contact your institution's EHS department to schedule a pickup. Do not attempt to transport or dispose of the waste yourself. EHS works with licensed hazardous waste disposal companies to ensure the material is transported and disposed of in compliance with all federal and state regulations.[8][9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for safe and compliant disposal.
Decontamination and Empty Container Disposal
An often-overlooked aspect of waste management is the disposal of "empty" containers.
-
Gross Contamination: If the original stock bottle contains a significant amount of solid residue that cannot be easily removed, it must be disposed of as hazardous waste itself.[7]
-
Triple Rinsing: For containers with minimal residue, a triple-rinse procedure may be acceptable.[10]
-
Rinse the container three times with a suitable solvent (one that will dissolve the compound).
-
The rinsate is considered hazardous waste and must be collected in your designated liquid hazardous waste container.
-
After triple rinsing, deface or remove the original label completely.[10]
-
The clean, unlabeled container can then typically be disposed of in the normal laboratory glass or plastic recycling stream, but you must confirm this procedure with your institutional EHS.[10][11]
-
The Regulatory Imperative: Adherence to EPA and OSHA Standards
This entire protocol is underpinned by a robust regulatory framework.
-
Environmental Protection Agency (EPA): The EPA's RCRA gives the agency the authority to control hazardous waste from its creation to its ultimate disposal.[5]
-
Occupational Safety and Health Administration (OSHA): OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP).[12] This plan must include standard operating procedures for safe handling and disposal of hazardous chemicals.[12][13] Your adherence to this guide is a key component of your lab's compliance with its CHP.
By understanding and meticulously following these procedures, you not only ensure the safety of yourself and your colleagues but also uphold your professional responsibility to protect the environment. This commitment to the full life cycle of the chemicals we use is a hallmark of scientific integrity and excellence.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Indanone, 99+%. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure Notes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Retrieved from [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
-
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
-
Karolinska Institutet. (2025, May 28). Laboratory waste. Retrieved from [Link]
-
MDPI. (n.d.). Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
-
Organic Syntheses. (2012). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives. Retrieved from [Link]
-
AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
-
CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]
Sources
- 1. westliberty.edu [westliberty.edu]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. acs.org [acs.org]
- 5. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 6. fishersci.com [fishersci.com]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. cleanmanagement.com [cleanmanagement.com]
- 9. epa.gov [epa.gov]
- 10. otago.ac.nz [otago.ac.nz]
- 11. Laboratory waste | Staff Portal [staff.ki.se]
- 12. osha.gov [osha.gov]
- 13. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
